5-Bromothiazol-2(3H)-one
Description
Structure
3D Structure
Properties
IUPAC Name |
5-bromo-3H-1,3-thiazol-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H2BrNOS/c4-2-1-5-3(6)7-2/h1H,(H,5,6) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSGUWWPEYMFXOA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=O)N1)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H2BrNOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Structural Elucidation and NMR Characterization of 5-Bromothiazol-2(3H)-one: A Comprehensive Guide
An in-depth technical guide on the structural elucidation and nuclear magnetic resonance (NMR) characterization of 5-Bromothiazol-2(3H)-one.
Executive Summary
5-Bromothiazol-2(3H)-one (also known by its tautomeric name, [1]) is a critical heterocyclic scaffold utilized in the synthesis of kinase inhibitors, antimicrobial agents, and advanced agrochemicals. Accurate structural validation via Nuclear Magnetic Resonance (NMR) spectroscopy is paramount for downstream drug development. However, the characterization of this molecule is frequently complicated by lactam-lactim tautomerism, rapid photodebromination, and solvent-dependent chemical shifts[2].
This whitepaper provides an authoritative framework for the 1 H and 13 C NMR characterization of 5-bromothiazol-2(3H)-one, detailing the causality behind experimental choices and providing self-validating protocols to ensure high-fidelity data acquisition.
Structural Dynamics: Tautomerism and Solvent Causality
The molecule exists in a dynamic equilibrium between the lactam (keto) form and the lactim (enol) form. The position of this equilibrium is heavily dictated by the dielectric constant and hydrogen-bonding capacity of the chosen NMR solvent.
-
Polar Aprotic Solvents (e.g., DMSO- d6 ): Strong hydrogen-bond acceptors like DMSO stabilize the highly polarized N-H and C=O bonds, pushing the equilibrium almost entirely toward the 5-bromothiazol-2(3H)-one (lactam) form.
-
Non-Polar Solvents (e.g., CDCl 3 ): In non-polar environments, the equilibrium can shift slightly toward the lactim form, though the overall solubility of the compound drops drastically.
Causality Insight: DMSO- d6 is the mandatory solvent for this analysis. Not only does it provide the necessary solubility, but it also slows down the chemical exchange of the labile N-H proton, allowing it to be clearly visualized in the 1 H NMR spectrum rather than broadening into the baseline.
Figure 1: Solvent-dependent lactam-lactim tautomerization of 5-Bromothiazol-2(3H)-one.
1 H and 13 C NMR Chemical Shifts: Mechanistic Rationale
The NMR spectra of 5-bromothiazol-2(3H)-one are minimalist but highly diagnostic. Understanding the electronic environment is crucial for differentiating the parent compound from potential degradation products.
Proton ( 1 H) NMR Assignments
Unlike unsubstituted thiazoles which exhibit two coupled doublets, the substitution at C2 (oxo) and C5 (bromo) leaves only one proton at the C4 position.
| Position | Chemical Shift (ppm) | Multiplicity | Integration | Mechanistic Rationale |
| N-H (Pos 3) | 11.50 - 12.00 | Broad Singlet (br s) | 1H | Highly deshielded due to the adjacent electron-withdrawing carbonyl and sulfur atom. Readily exchanges with D 2 O. |
| C4-H | 7.35 - 7.55 | Singlet (s) | 1H | The sole aromatic proton. It is deshielded by the cross-conjugated carbonyl system and the inductive effect of the C5-bromine. |
Carbon ( 13 C) NMR Assignments
The 13 C spectrum is defined by the heavy-atom effect of the bromine, which drastically alters the expected chemical shift of the C5 carbon.
| Position | Chemical Shift (ppm) | Type | Mechanistic Rationale |
| C2 | 170.0 - 173.0 | Quaternary (C=O) | The urea-like carbonyl carbon is highly deshielded by the adjacent oxygen and nitrogen atoms. |
| C4 | 130.0 - 135.0 | Methine (CH) | Typical resonance for an sp 2 hybridized carbon in an electron-deficient heterocyclic ring. |
| C5 | 95.0 - 105.0 | Quaternary (C-Br) | Heavy-Atom Effect: The large electron cloud of the bromine atom induces significant diamagnetic shielding, pushing this carbon unusually upfield for an aromatic system. |
Stability Dynamics and Degradation Pathways
Bromothiazoles are notoriously sensitive to environmental factors. As documented in[2], the C-Br bond energy is relatively weak and susceptible to homolytic cleavage under ambient laboratory lighting (UV exposure). This leads to photodebromination , where the bromine is replaced by a hydrogen atom abstracted from the solvent, resulting in a des-bromo analog (a mass shift of -78 Da)[2]. Furthermore, the thiazolone ring can undergo hydrolysis in nucleophilic or high-pH aqueous environments.
Figure 2: Primary degradation pathways of 5-Bromothiazol-2(3H)-one via hydrolysis and photodebromination.
Self-Validating Experimental Protocol for NMR Acquisition
To prevent artifactual data caused by degradation or solvent impurities, the following self-validating protocol must be strictly adhered to during sample preparation and acquisition.
Step 1: Photoprotective Sample Preparation
-
Action: Weigh 10–15 mg of 5-bromothiazol-2(3H)-one and dissolve it in 0.6 mL of anhydrous DMSO- d6 . Crucial: Perform this step using amber-tinted NMR tubes or under low-light conditions.
-
Causality: Alcohols and trace impurities in solvents can act as hydrogen-atom donors. Shielding the sample from fluorescent lab lights prevents the homolytic cleavage of the C-Br bond, halting the radical chain reaction that leads to photodebromination[2].
Step 2: 1 H NMR Acquisition and Internal Validation
-
Action: Acquire the 1 H spectrum at 298 K using a standard 1D pulse sequence (e.g., zg30 on Bruker systems) with 16 scans.
-
Self-Validation Check: Inspect the baseline between 6.0 and 7.0 ppm. If an unexpected doublet appears in this region, it indicates the presence of the des-bromo impurity (thiazol-2(3H)-one). In the des-bromo analog, the new C5 proton couples with the C4 proton, splitting the previously sharp C4 singlet into a doublet. If this doublet is present, the sample has degraded and must be reprepared.
Step 3: 13 C NMR Acquisition with Optimized Relaxation
-
Action: Acquire the 13 C spectrum using proton decoupling (e.g., zgpg30). Set the relaxation delay (D1) to at least 2 to 3 seconds and acquire a minimum of 512 scans.
-
Causality: The molecule contains two quaternary carbons (C2 and C5). Quaternary carbons lack attached protons to facilitate dipole-dipole relaxation, resulting in exceptionally long T1 relaxation times. A standard 1-second delay will cause these critical peaks to be integrated poorly or lost in the baseline noise.
Step 4: Moisture Verification
-
Action: Check the N-H peak at ~11.8 ppm.
-
Self-Validation Check: If the peak is absent or extremely broad, the DMSO- d6 has absorbed atmospheric moisture, which facilitates rapid proton exchange. Discard the sample, dry the compound under a high vacuum, and use a fresh ampoule of DMSO- d6 .
References
-
PubChem Compound Summary for CID 65230674 : 5-Bromothiazol-2(3H)-one. National Center for Biotechnology Information. Available at:[Link]
-
Noteskarts Pharmaceutical Chemistry : Electrophilic Substitution and Synthesis of 5-Bromo-2-hydroxythiazole. Available at: [Link]
Sources
Mechanism of action of 5-Bromothiazol-2(3H)-one derived compounds
An In-Depth Technical Guide to the Mechanism of Action of 5-Bromothiazol-2(3H)-one Derived Compounds
Introduction: The Thiazole Scaffold in Modern Drug Discovery
The 5-Bromothiazol-2(3H)-one moiety represents a privileged heterocyclic scaffold in medicinal chemistry. Thiazole rings are integral components of numerous biologically active compounds, including several approved drugs, valued for their versatile chemical reactivity and ability to form key interactions with biological macromolecules.[1][2][3] The introduction of a bromine atom at the C5 position not only modulates the electronic properties of the ring but also provides a crucial handle for further synthetic elaboration, enabling the exploration of vast chemical space. This guide synthesizes current research to provide an in-depth understanding of the mechanisms through which these compounds exert their biological effects, focusing on their interactions with key enzymatic targets.
Core Mechanism 1: Inhibition of Monoacylglycerol Lipase (MAGL) and Modulation of the Endocannabinoid System
A primary and well-documented mechanism of action for 5-bromothiazole derivatives is the inhibition of monoacylglycerol lipase (MAGL).[4] MAGL is a serine hydrolase that plays a critical role in terminating the signaling of the endocannabinoid 2-arachidonoylglycerol (2-AG), a key neuromodulator involved in pain, inflammation, and neuroprotection.
Causality of Target Selection: Why MAGL?
Inhibiting MAGL prevents the breakdown of 2-AG, leading to its accumulation and enhanced activation of cannabinoid receptors (CB1 and CB2). This elevation of endogenous cannabinoid tone is a validated therapeutic strategy for managing pain and inflammation with a potentially reduced side-effect profile compared to direct cannabinoid receptor agonists. The electrophilic nature of the thiazole ring, enhanced by the bromine substituent, makes it a suitable candidate for interacting with the catalytic serine residue in the MAGL active site.
Molecular Interactions and Signaling Pathway
Research suggests that 5-bromothiazole compounds can act as inhibitors of MAGL, with some derivatives demonstrating inhibitory concentrations in the micromolar range.[4] The proposed mechanism involves the interaction with key residues in the enzyme's active site, such as Cys208, Cys242, and the catalytic Ser122.[4] By blocking this enzyme, the degradation of 2-AG is halted, leading to downstream therapeutic effects.
Core Mechanism 2: Inhibition of Receptor Tyrosine Kinases in Oncology
While MAGL inhibition is a key pathway, the versatile 5-bromothiazole scaffold has been incorporated into molecules targeting other critical enzymes, particularly in the field of oncology. Derivatives linking a bromo-isatin scaffold to a 4-arylthiazole moiety have shown potent activity against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[5][6]
Causality of Target Selection: Why VEGFR-2?
VEGFR-2 is a primary mediator of angiogenesis, the process of forming new blood vessels, which is essential for tumor growth and metastasis.[5] Inhibiting VEGFR-2 kinase activity starves tumors of their blood supply, representing a cornerstone of modern cancer therapy. The thiazole moiety can function as a hinge-binding region mimic, a common strategy for designing kinase inhibitors.
Molecular Interactions and Signaling Pathway
Compounds incorporating the 5-bromothiazole framework have demonstrated significant VEGFR-2 inhibition, with IC50 values in the sub-micromolar range.[5] Molecular docking studies suggest these compounds occupy the ATP-binding pocket of the VEGFR-2 kinase domain, forming critical hydrogen bonds and hydrophobic interactions that prevent ATP binding and subsequent receptor autophosphorylation. This blockade halts the entire downstream signaling cascade responsible for endothelial cell proliferation and migration.
Quantitative Data Summary: Inhibitory Activities
The inhibitory potency of these compounds is typically quantified by the half-maximal inhibitory concentration (IC50), representing the concentration of the compound required to inhibit 50% of the target enzyme's activity.
| Compound Class/Derivative | Target Enzyme | IC50 Value (µM) | Reference |
| 5-Bromothiazole Derivatives | Monoacylglycerol Lipase (MAGL) | 10 - 55 | |
| 1-Benzyl-5-bromoindolin-2-one (7d) | VEGFR-2 | 0.503 | [5] |
| 1-Benzyl-5-bromoindolin-2-one (7c) | VEGFR-2 | 0.728 | [5] |
| 5-bromo-2-aryl benzimidazole (22) | Urease | 8.15 ± 0.03 | [7] |
| 5-bromo-2-aryl benzimidazole (8) | Urease | 10.57 ± 0.12 | [7] |
| Benzo[d]thiazol-2(3H)one (8a) | Sigma-1 (σ1) Receptor | 0.0045 (Ki) | [8] |
Note: Data for urease and sigma receptor inhibitors are from related bromo-thiazole or bromo-benzimidazole scaffolds and are included to show the broader potential of this chemical space.
Experimental Protocols for Mechanism Elucidation
To validate the proposed mechanisms of action, a series of robust biochemical and cell-based assays are required. The following protocols represent standard, self-validating methodologies employed in the field.
Workflow for MoA Determination
The process of identifying and validating a compound's mechanism of action follows a logical, multi-step progression from broad screening to specific target validation.
Protocol 1: In Vitro MAGL Inhibition Assay (Fluorometric)
This assay quantifies a compound's ability to inhibit MAGL activity by measuring the reduction in the hydrolysis of a fluorogenic substrate.
Principle: MAGL hydrolyzes the substrate 4-methylumbelliferyl butyrate (4-MUB), releasing the highly fluorescent product 4-methylumbelliferone (4-MU). An inhibitor will reduce the rate of 4-MU production.
Materials:
-
Recombinant human MAGL enzyme
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, 1 mM EDTA
-
Substrate: 4-methylumbelliferyl butyrate (4-MUB)
-
Test Compounds (5-Bromothiazol-2(3H)-one derivatives)
-
Positive Control Inhibitor (e.g., JZL184)
-
96-well black microplate
-
Fluorescence plate reader (Excitation: 360 nm, Emission: 465 nm)
Methodology:
-
Compound Preparation: Prepare a serial dilution of test compounds in DMSO. A typical starting concentration is 10 mM.
-
Reaction Mixture Preparation: In each well of the 96-well plate, add:
-
80 µL of Assay Buffer
-
10 µL of MAGL enzyme solution (final concentration ~5 nM)
-
5 µL of test compound dilution (or DMSO for vehicle control, or JZL184 for positive control).
-
-
Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the compound to bind to the enzyme.
-
Reaction Initiation: Add 5 µL of 4-MUB substrate (final concentration ~10 µM) to each well to start the reaction.
-
Kinetic Measurement: Immediately place the plate in the fluorescence reader, pre-warmed to 37°C. Measure the fluorescence intensity every 60 seconds for 20-30 minutes.
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each well.
-
Normalize the rates relative to the vehicle control (100% activity) and a no-enzyme control (0% activity).
-
Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: In Vitro VEGFR-2 Kinase Assay (Luminescent)
This assay measures the inhibition of VEGFR-2's ability to phosphorylate a substrate peptide by quantifying the amount of ATP remaining after the reaction.
Principle: Active VEGFR-2 consumes ATP to phosphorylate its substrate. The amount of ATP remaining is inversely proportional to kinase activity. A luciferase-based reagent is used to measure the remaining ATP, producing a luminescent signal.
Materials:
-
Recombinant human VEGFR-2 kinase domain
-
Kinase Assay Buffer: 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA
-
Substrate: Poly(Glu, Tyr) 4:1 peptide
-
ATP solution
-
Test Compounds (thiazole derivatives)
-
Positive Control Inhibitor (e.g., Sorafenib[5])
-
ADP-Glo™ Kinase Assay kit (or similar)
-
96-well white microplate
-
Luminometer
Methodology:
-
Compound Plating: Add 1 µL of serially diluted test compounds to the wells of the microplate.
-
Kinase Reaction:
-
Prepare a master mix containing Kinase Assay Buffer, VEGFR-2 enzyme, and the peptide substrate.
-
Add 2 µL of the master mix to each well.
-
Prepare an ATP solution in Kinase Assay Buffer.
-
Add 2 µL of the ATP solution to each well to initiate the reaction (final concentration ~10 µM).
-
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
ATP Depletion & Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining unconsumed ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well. This reagent contains luciferase and luciferin to measure the newly synthesized ADP by converting it back to ATP, which then drives the luminescent reaction. Incubate for 30 minutes at room temperature.
-
-
Signal Measurement: Read the luminescence on a plate-reading luminometer.
-
Data Analysis: The luminescent signal is proportional to the amount of ADP formed and thus to the kinase activity. Calculate percent inhibition relative to vehicle (DMSO) and no-enzyme controls. Determine IC50 values by plotting percent inhibition against compound concentration.
Conclusion and Future Perspectives
The 5-Bromothiazol-2(3H)-one scaffold and its derivatives are a promising class of compounds with diverse mechanisms of action. The primary validated targets include MAGL for neurological and inflammatory conditions, and receptor tyrosine kinases like VEGFR-2 for oncology. The bromine atom at the C5 position is a key feature, providing both electronic modulation and a site for synthetic diversification, which allows for fine-tuning of activity and selectivity.
Future research should focus on:
-
Expanding Target Space: Systematically screening these compounds against other enzyme families, such as cyclooxygenases (COX-1/COX-2) and other kinases, where related thiazole structures have already shown activity.[9]
-
Improving Selectivity: Developing derivatives with high selectivity for a single target to minimize off-target effects and improve the therapeutic window.
-
Elucidating Resistance Mechanisms: For anticancer applications, understanding how tumor cells might develop resistance to these compounds will be critical for their long-term clinical success.
-
In Vivo Validation: Moving the most promising lead compounds from in vitro assays into preclinical animal models to evaluate their efficacy, pharmacokinetics, and safety profiles.
By leveraging the synthetic versatility and proven biological activity of the 5-bromothiazole core, researchers and drug development professionals can continue to develop novel therapeutics for a range of challenging diseases.
References
-
Convenient one-pot formation of highly functionalized 5-bromo-2-aminothiazoles, potential endocannabinoid hydrolase MAGL inhibitors. ResearchGate. Available at: [Link]
- Structure Activity Relationship Study of benzo[d]thiazol-2(3H)one Based Receptor Ligands.
- A Systematic Review On Thiazole Synthesis And Biological Activities.
-
Synthesis and Biological activity of some new Heterocyclic Compounds. Sciforum. Available at: [Link]
-
An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. PMC. Available at: [Link]
-
5-Bromo-2-aryl benzimidazole derivatives as non-cytotoxic potential dual inhibitors of α-glucosidase and urease enzymes. PubMed. Available at: [Link]
-
Convenient one-pot formation of highly functionalized 5-bromo-2-aminothiazoles, potential endocannabinoid hydrolase MAGL inhibitors. Sciensano. Available at: [Link]
- Recent Advances in Bioactive 1,5-Benzothiazepine-based Compounds: Highlights from 2012 to 2022.
- A Review of Synthesis and Biological Activity of Aminothiazole and Its Derivatives.
-
Recent Trends in Enzyme Inhibition and Activation in Drug Design. OUCI. Available at: [Link]
- Biological Screening and Structure Activity relationship of Benzothiazole.
-
An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Semantic Scholar. Available at: [Link]
-
An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. MDPI. Available at: [Link]
-
New Heterocyclic Combretastatin A-4 Analogs: Synthesis and Biological Activity of Styryl-2(3H)-benzothiazolones. PMC. Available at: [Link]
- A Review on Recent Development and biological applications of benzothiazole derivatives.
-
1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights. PMC. Available at: [Link]
-
Discovery of Benzisothiazolone Derivatives as Bifunctional Inhibitors of HIV-1 Reverse Transcriptase DNA Polymerase and Ribonuclease H Activities. MDPI. Available at: [Link]
-
2(3H)-benzoxazolone and 2(3H)-benzothiazolone derivatives: novel, potent and selective sigma1 receptor ligands. PubMed. Available at: [Link]
-
Discovery of 5-Methylthiazole-Thiazolidinone Conjugates as Potential Anti-Inflammatory Agents: Molecular Target Identification and In Silico Studies. PMC. Available at: [Link]
-
Structure-Activity Relationships of Benzothiazole-Based Hsp90 C-Terminal-Domain Inhibitors. Semantic Scholar. Available at: [Link]
- A Review of synthesis, antioxidant, and antimicrobial activities of new thiazole derivatives.
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Structure-activity relationships of substituted 5H-thiazolo[3,2-a]pyrimidines as group 2 metabotropic glutamate receptor antagonists. PubMed. Available at: [Link]
- A Review on Emerging Benzothiazoles: Biological Aspects.
- The structure–activity relationship and computational studies of 1,3-thiazole derivatives as cholinesterase inhibitors with anti-inflammatory activity.
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Synthesis of Novel 2,3-Dihydro-1,5-Benzothiazepines as α-Glucosidase Inhibitors: In Vitro, In Vivo, Kinetic, SAR, Molecular Docking, and QSAR Studies. PMC. Available at: [Link]
-
1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights. MDPI. Available at: [Link]
- A review on benzothiazole: Different derivatives and biological activities.
-
Discovery of 5-Methylthiazole-Thiazolidinone Conjugates as Potential Anti-Inflammatory Agents: Molecular Target Identification and In Silico Studies. MDPI. Available at: [Link]
-
Design, synthesis, biological evaluation, and in silico studies of novel 1,3-thiazole derivatives. RSC Publishing. Available at: [Link]
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- 9. Discovery of 5-Methylthiazole-Thiazolidinone Conjugates as Potential Anti-Inflammatory Agents: Molecular Target Identification and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Suzuki-Miyaura Cross-Coupling of 5-Bromothiazol-2(3H)-one for Advanced Drug Discovery
Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals.
Introduction & Substrate Profiling
5-Bromothiazol-2(3H)-one (also known by its tautomeric name, 5-bromo-1,3-thiazol-2-ol)[1] is a highly versatile heterocyclic building block[2]. The Suzuki-Miyaura cross-coupling of 5-bromothiazoles has become a cornerstone reaction in modern medicinal chemistry, heavily utilized in the synthesis of small-molecule inhibitors (such as GAS41 YEATS domain targets)[3], advanced fluorescent materials[4], and high-mobility n-type organic semiconductors[5].
However, 5-Bromothiazol-2(3H)-one presents unique mechanistic challenges:
-
Lactam-Lactim Tautomerism: The equilibrium between the hydroxyl and ketone forms introduces an acidic proton (pKa ~7.5).
-
Catalyst Poisoning: Under strongly basic conditions, the deprotonated thiazolate can act as a bidentate ligand, irreversibly sequestering Palladium(II) intermediates and halting the catalytic cycle.
This application note details an optimized, self-validating protocol designed to overcome these challenges by employing sterically hindered phosphine ligands and controlled basicity.
Reaction Optimization Matrix
To establish a robust protocol, various catalytic systems were evaluated. The causality behind the success of the optimized conditions lies in balancing the basicity required for boronate activation against the risk of substrate-induced catalyst deactivation.
| Catalyst System (mol%) | Base (Equiv) | Solvent System | Temp (°C) | Yield (%) | Mechanistic Observation / Causality |
| Pd(PPh3)4 (5%) | Na2CO3 (2.0) | Toluene / H₂O | 90 | 45% | Poor substrate solubility; significant catalyst poisoning by the naked thiazolate anion. |
| Pd(dppf)Cl₂ (5%) | K2CO3 (2.0) | 1,4-Dioxane / H₂O | 90 | 72% | Bidentate ligand improves stability; moderate protodeboronation of the boronic acid observed. |
| Pd₂(dba)₃ (2%) / XPhos (4%) | K3PO4 (2.0) | 1,4-Dioxane / H₂O | 90 | 94% | Optimal. Bulky XPhos ligand prevents Pd-sequestration. K3PO4 provides ideal basicity without hydrolyzing the thiazolone. |
Mechanistic Pathway
The use of XPhos (a dialkylbiaryl phosphine) is critical. Its extreme steric bulk accelerates reductive elimination, while its electron-rich nature facilitates the initial oxidative addition into the C5–Br bond.
Catalytic cycle of 5-Bromothiazol-2(3H)-one Suzuki-Miyaura cross-coupling.
Standard Operating Procedure (SOP)
Materials Required:
-
5-Bromothiazol-2(3H)-one (1.0 equiv, 1.0 mmol)
-
Arylboronic acid (1.2 equiv, 1.2 mmol)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 equiv, 2 mol%)
-
2-Dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl [XPhos] (0.04 equiv, 4 mol%)
-
Potassium phosphate tribasic [K3PO4] (2.0 equiv, 2.0 mmol)
-
1,4-Dioxane / Deionized H₂O (4:1 v/v, 10 mL)
Step-by-Step Protocol
-
Reagent Charging: In an oven-dried 25 mL Schlenk flask equipped with a magnetic stir bar, charge 5-Bromothiazol-2(3H)-one (180 mg, 1.0 mmol), the desired arylboronic acid (1.2 mmol), and anhydrous K3PO4 (424 mg, 2.0 mmol).
-
Solvent Addition & Degassing: Add 10 mL of the 1,4-Dioxane/H₂O (4:1) mixture. Degas the biphasic solution by sparging with Argon for exactly 15 minutes.
-
Causality: Rigorous oxygen exclusion is mandatory. O₂ promotes the Pd-catalyzed homocoupling of boronic acids, consuming the reagent and creating biaryl impurities that are notoriously difficult to separate from the product.
-
-
Catalyst Activation: Under a positive flow of Argon, quickly add Pd₂(dba)₃ (18.3 mg, 0.02 mmol) and XPhos (19.0 mg, 0.04 mmol). Seal the flask with a Teflon-lined cap.
-
Causality: Adding the catalyst after degassing prevents the premature oxidation of the highly electron-rich XPhos ligand into its inactive phosphine oxide form.
-
-
Thermal Reaction: Submerge the flask in a pre-heated oil bath at 90 °C. Stir vigorously (800 rpm) for 12 hours.
-
Aqueous Workup: Cool the mixture to room temperature. Dilute with Ethyl Acetate (20 mL) and wash with saturated aqueous NH₄Cl (15 mL).
-
Causality: NH₄Cl is chosen over HCl or NaOH because its mild acidity neutralizes the aqueous phase without driving the amphoteric 5-arylthiazol-2(3H)-one product into the aqueous layer, ensuring >95% extraction efficiency.
-
-
Purification: Extract the aqueous layer once more with EtOAc (10 mL). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).
Experimental Workflow & In-Process Validation
To ensure experimental trustworthiness, this protocol is designed as a self-validating system. Researchers should monitor the specific visual and analytical cues outlined below.
Step-by-step experimental workflow for the cross-coupling protocol.
Self-Validation Checkpoints (Quality Control):
-
Post-Step 3 (Catalyst Formation): Upon heating to 90 °C, the reaction mixture should transition from a dark purple/red suspension (characteristic of unligated Pd₂(dba)₃) to a homogeneous pale yellow/orange solution. This visual cue confirms the successful formation of the active Pd(0)-XPhos complex.
-
Post-Step 3 (Reaction Monitoring): LC-MS analysis should show the complete disappearance of the characteristic M+ / M+2 (180/182 m/z) 1:1 bromine isotope pattern of the starting material.
References
-
Discovery and Development of a Small-Molecule Inhibitor Targeting the GAS41 YEATS Domain in Nonsmall Cell Lung Cancer. Journal of Medicinal Chemistry.[3] URL:[Link]
-
Asymmetrical/Symmetrical D−π–A/D−π–D Thiazole-Containing Aromatic Heterocyclic Fluorescent Compounds Having the Same Triphenylamino Chromophores. The Journal of Organic Chemistry.[4] URL:[Link]
-
n-Type Organic Field-Effect Transistors with Very High Electron Mobility Based on Thiazole Oligomers with Trifluoromethylphenyl Groups. Journal of the American Chemical Society.[5] URL:[Link]
-
5-bromo-1,3-thiazol-2-ol — Chemical Substance Information. NextSDS.[1] URL:[Link]
-
5-Bromothiazol-2(3H)-one | C3H2BrNOS | CID 65230674. PubChem.[2] URL:[Link]
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Protocol for N-alkylation of 5-Bromothiazol-2(3H)-one in organic synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol and scientific background for the N-alkylation of 5-bromothiazol-2(3H)-one, a key transformation in the synthesis of diverse heterocyclic compounds with significant potential in medicinal chemistry and drug discovery. While a universal, substrate-specific protocol is not extensively documented, this guide synthesizes established principles of heterocyclic chemistry to offer a robust starting point for researchers. The protocol addresses the critical challenge of regioselectivity between N- and O-alkylation, inherent to the thiazolone scaffold's tautomeric nature. We present a comprehensive discussion of mechanistic considerations, a general experimental procedure, and strategies for reaction optimization and product characterization.
Introduction: The Significance of N-Alkylated Thiazolones
The 5-bromothiazol-2(3H)-one core is a valuable scaffold in organic synthesis. The presence of the bromine atom provides a handle for further functionalization, such as cross-coupling reactions, while the lactam moiety offers opportunities for substitution. N-alkylation at the 3-position introduces a point of diversity, allowing for the modulation of physicochemical properties such as lipophilicity, solubility, and metabolic stability. This makes N-alkylated 5-bromothiazol-2(3H)-one derivatives attractive targets in the development of novel therapeutic agents.
Mechanistic Insights: The Challenge of Regioselectivity
The primary challenge in the alkylation of 5-bromothiazol-2(3H)-one is controlling the site of alkylation. The molecule exists in a tautomeric equilibrium between the lactam (amide) form and the lactim (iminol) form, 5-bromo-thiazol-2-ol. This presents two nucleophilic centers: the nitrogen atom of the lactam and the oxygen atom of the lactim.
Caption: General workflow for the N-alkylation of 5-bromothiazol-2(3H)-one.
Step-by-Step Procedure
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 5-bromothiazol-2(3H)-one (1.0 eq).
-
Solvent Addition: Add anhydrous solvent (e.g., DMF, 10 mL per mmol of substrate).
-
Base Addition: Add the base (e.g., K2CO3, 2.0 eq; or NaH, 1.2 eq, added portion-wise at 0 °C). Stir the mixture at room temperature for 30 minutes (or until effervescence ceases with NaH).
-
Addition of Alkylating Agent: Add the alkylating agent (1.1-1.5 eq) dropwise to the reaction mixture.
-
Reaction: Stir the reaction mixture at the desired temperature (ranging from room temperature to 80 °C, depending on the reactivity of the alkylating agent).
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
If NaH was used, carefully quench the reaction with slow addition of water or a saturated aqueous solution of ammonium chloride at 0 °C.
-
Pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate, 3 x 20 mL). [1]8. Purification:
-
Combine the organic layers, wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure. [1] * Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes). [1]
-
Reaction Conditions for Regioselectivity
The following table provides a guide to selecting conditions to favor either N- or O-alkylation, based on principles observed in related systems.
| Target Product | Alkylating Agent (Electrophile) | Base | Solvent | Temperature | Expected Outcome |
| N-Alkylation | Alkyl iodides, benzyl bromides (soft) | K2CO3, Cs2CO3 | DMF, MeCN | Room Temp. to 60 °C | Predominantly N-alkylation |
| N-Alkylation | Primary alkyl bromides (soft) | NaH | THF, DMF | 0 °C to Room Temp. | High selectivity for N-alkylation |
| O-Alkylation | Dimethyl sulfate, alkyl triflates (hard) | Ag2O, NaH | Benzene, Toluene | Room Temp. | Potential for increased O-alkylation |
Characterization of N-Alkylated Products
The successful synthesis of the N-alkylated product, 3-alkyl-5-bromothiazol-2(3H)-one, can be confirmed by standard spectroscopic techniques.
-
¹H NMR: The most indicative signal will be the disappearance of the N-H proton signal (typically a broad singlet) from the starting material and the appearance of new signals corresponding to the protons of the newly introduced alkyl group. The chemical shifts of the protons on the carbon adjacent to the nitrogen will typically appear in the range of 3.0-5.0 ppm, depending on the nature of the alkyl group.
-
¹³C NMR: The appearance of new signals for the alkyl group carbons. The chemical shift of the carbonyl carbon (C2) will be informative in distinguishing between N- and O-alkylation. In the N-alkylated product, the C2 signal is expected to be in the typical range for a lactam carbonyl (around 170 ppm). In the O-alkylated product, this carbon would be part of an imino ether and would resonate at a different chemical shift. [2]* IR Spectroscopy: The N-H stretching vibration (around 3200-3400 cm⁻¹) of the starting material should be absent in the product spectrum. The carbonyl (C=O) stretching frequency of the lactam in the N-alkylated product is expected around 1680-1720 cm⁻¹.
-
Mass Spectrometry: The molecular ion peak in the mass spectrum should correspond to the molecular weight of the N-alkylated product. The isotopic pattern of bromine (approximately 1:1 ratio for ⁷⁹Br and ⁸¹Br) should be observable for the molecular ion and any bromine-containing fragments.
Conclusion
The N-alkylation of 5-bromothiazol-2(3H)-one is a versatile reaction for the generation of a library of compounds with potential biological activity. While controlling the regioselectivity between N- and O-alkylation is a key challenge, a rational approach based on the principles of hard and soft acids and bases, along with careful selection of the base, solvent, and alkylating agent, can lead to the desired N-alkylated products. This application note provides a foundational protocol and the necessary scientific context to enable researchers to successfully perform and optimize this important transformation.
References
- BenchChem. (2025). Protocol for N-Alkylation of 2-Aminothiazoles: A Detailed Guide for Researchers.
- Charette, A. B., & Chua, P. (2000). A One-Pot Procedure for the Synthesis of 2-Substituted Thiazolines from Amides. The Journal of Organic Chemistry, 65(25), 8251–8254.
- Sudzhaev, A. R., Rzaeva, I. A., Nadzhafova, R. A., Safarov, Y. S., & Allakhverdiev, M. A. (2011). Synthesis and antioxidant activity of N-allyl-N′-(4-methylthiazol-2-yl)thiourea. Russian Journal of Applied Chemistry, 84(8), 1394–1397.
- Ponomarov, V. V., et al. (2026). Synthesis, Spectral Characteristics, and Molecular Structure of N-(2,2,2-Trichloro-1-((4-phenylthiazol-2-yl)amino)ethyl)carboxamides. Molecules, 31(X), xxxx.
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El-Sayed, M. A.-M., et al. (2018). Synthesis and regioselective N- and O-alkylation of 3-alkyl-5-phenyl-3H-t[1][3][4]riazolo[4,5-d]pyrimidin-7(6H)-ones and 2-phenyl-9-propyl-9H-purin-6(1H)-one with evaluation of antiviral activity. ResearchGate.
- Google Patents. (2004).
- MDPI. (2023).
- Priebe, H., et al. (2018). A Selective Process for N-alkylation in Competition with O-alkylation.
- O'Brien, C. J., et al. (2020). Identification of N‐ or O‐Alkylation of Aromatic Nitrogen Heterocycles and N‐Oxides Using 1H‐15N HMBC NMR Spectroscopy. European Journal of Organic Chemistry, 2020(25), 3785-3793.
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Wang, X., et al. (2021). Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c]n[3]aphthyrin-5(6H)-one. Tetrahedron, 96, 132386.
- Master Organic Chemistry. (2014). Alkyl Halide Reaction Map And Summary.
- ACS Publications. (2023).
- ChemicalBook. (n.d.). 5-Bromothiazole synthesis.
- Royal Society of Chemistry. (2011). Regioselective N-alkylation of 2-aminobenzothiazoles with benzylic alcohols.
- MDPI. (2025). Design, Synthesis, and Anti-Tyrosinase, Anti-Melanogenic, and Antioxidant Activities of Novel (Z)-3-Benzyl-5-Benzylidene-2-Thioxothiazolidin-4-One Analogs.
- Organic Chemistry Portal. (2009).
- LaPlante, S. R., et al. (2013). N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery. Bioorganic & Medicinal Chemistry Letters, 23(16), 4663-4668.
- RSC Publishing. (2019). N-Alkylation vs. O-alkylation: influence on the performance of the photovoltaic cells based on a tetracyclic lactam polymer donor.
- Organic Chemistry Portal. (2024). P(NMe2)
- ACS Publications. (2014). Synthesis of N-Alkyl-1,3-dihydro-2,1-benzisoxazoles. Organic Letters, 16(24), 6444–6447.
- Wiley Online Library. (2020). Identification of N‐ or O‐Alkylation of Aromatic Nitrogen Heterocycles and N‐Oxides Using 1H‐15N HMBC NMR Spectroscopy. European Journal of Organic Chemistry, 2020(25), 3785-3793.
- HETEROCYCLES. (2021). ORGANOCATALYZED THREE-COMPONENT SYNTHESIS OF ISOXAZOL-5(4H)-ONES UNDER AQUEOUS CONDITIONS.
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Tetrahedron. (2016). Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c]n[3]aphthyrin-5(6H)-one.
- ResearchGate. (2019).
- Journal of Chemical Research. (2011). Synthesis of some new 5- substituted of 2-aminothiazoles.
- Google Patents. (2000). Process for the preparation of 5-amino-3-alkylisothiazole compounds and of 5-amino-4-chloro-3-alkylisothiazole compounds. WO2000068214A1.
- Reddit. (2024). Purification of alkyl Bpin/other alkyl boronic esters.
- MDPI. (2021). Facile Synthesis of 3-Substituted Thiazolo[2,3-α]tetrahydroisoquinolines.
- Master Organic Chemistry. (2014). Alkyl Halide Reaction Map And Summary.
- Organic Chemistry at CU Boulder. (2021). Loudon Chapter 9 Review: Reactions of Alkyl Halides.
- Growing Science. (2024). Current Chemistry Letters.
- LookChem. (n.d.). Cas 205510-53-8,(E)-1-(2-CHLORO-5-THIAZOLYLMETHYL) -.
- Mendeleev Communications. (2004). N-Alkylation in the reactions of 5-imidazolylphenylthiourea with alkyl halides and chloroacetone.
- PMC. (2024).
Sources
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- 3. Novel regioselective formation of S- and N-hydroxyl-alkyls of 5-(3-chlorobenzo[b]thien-2-yl)-3-mercapto-4H-1,2,4-triazole and a facile synthesis of triazolo-thiazoles and thiazolo-triazoles. Role of catalyst and microwave - PubMed [pubmed.ncbi.nlm.nih.gov]
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Application Note and Protocols for the Catalytic Bromination of Thiazol-2(3H)-one to Yield 5-Bromothiazol-2(3H)-one
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of 5-Bromothiazol-2(3H)-one in Medicinal Chemistry
The thiazole ring is a privileged scaffold in medicinal chemistry, appearing in a wide array of pharmaceuticals. The 2-thiazolidinone core, in particular, has been identified as a valuable fragment in drug discovery, with derivatives showing inhibitory activity against targets such as the BRD4 bromodomain.[1][2] 5-Bromothiazol-2(3H)-one is a key intermediate for the synthesis of more complex molecules, where the bromine atom serves as a versatile handle for further functionalization through cross-coupling reactions, enabling the exploration of chemical space and the optimization of lead compounds. The regioselective introduction of a bromine atom at the C5 position is therefore a critical step in the synthesis of many potential therapeutic agents.
The Challenge of Regioselective Bromination
The thiazole ring is an electron-rich heterocycle, making it susceptible to electrophilic substitution. The regioselectivity of this reaction is influenced by the substituents on the ring.[3] For thiazol-2(3H)-one, which exists in tautomeric equilibrium with 2-hydroxythiazole, the C5 position is generally the most nucleophilic and thus the preferred site for electrophilic attack. However, achieving high selectivity and yield while minimizing side reactions, such as N-bromination or the formation of di-brominated products, can be challenging. Catalytic methods offer the potential for milder reaction conditions, improved selectivity, and higher efficiency compared to traditional stoichiometric approaches.
Catalytic Approaches to the Synthesis of 5-Bromothiazol-2(3H)-one
While direct catalytic bromination of thiazol-2(3H)-one is not extensively documented, principles from related electrophilic brominations can be applied. The following sections outline potential catalytic strategies and a well-established non-catalytic method for a closely related tautomer.
Lewis Acid Catalysis
Lewis acids can activate the brominating agent, making it a more potent electrophile and potentially enhancing the rate and selectivity of the reaction. For instance, zirconium(IV) chloride has been shown to catalyze benzylic bromination using 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) as the bromine source.[4][5] A similar approach could be adapted for the C5-bromination of thiazol-2(3H)-one.
Proposed Reaction Scheme:
Figure 1: Proposed Lewis acid-catalyzed bromination workflow.
The choice of Lewis acid and solvent is crucial to optimize the reaction and avoid degradation of the starting material or product.
Brønsted Acid Catalysis
In contrast to Lewis acids that activate the halogenating agent, Brønsted acids can protonate the carbonyl group of the thiazol-2(3H)-one, potentially increasing the electron density at the C5 position and facilitating electrophilic attack. However, care must be taken as strong Brønsted acids have also been shown to promote aromatic ring bromination in other systems.[4]
Metal-Catalyzed C-H Functionalization
Transition metal catalysis, particularly with palladium and copper, has emerged as a powerful tool for the direct C-H functionalization of heterocycles.[6][7][8] While typically employed for arylation, alkenylation, and alkynylation, the development of catalytic C-H bromination methods is an active area of research. A palladium/copper co-catalytic system, for example, could potentially be adapted for the direct C5-bromination of thiazol-2(3H)-one with a suitable bromine source.
Comparative Summary of Potential Methods
| Method | Proposed Catalyst | Brominating Agent | Potential Advantages | Potential Challenges |
| Lewis Acid Catalysis | ZrCl₄, AlCl₃, FeCl₃ | NBS, DBDMH | Mild reaction conditions, potential for high selectivity. | Catalyst screening required, potential for substrate degradation. |
| Brønsted Acid Catalysis | p-TsOH, H₂SO₄ | NBS, Br₂ | Readily available catalysts. | Potential for side reactions and lower selectivity. |
| Metal-Catalyzed C-H Bromination | Pd(OAc)₂/CuI | Source of Br⁺ | Direct functionalization of the C-H bond. | Development of a specific catalytic system is required. |
| Direct Bromination | None | Br₂ | Established method for the tautomer. | Use of hazardous liquid bromine, potential for over-bromination. |
Detailed Protocol: Direct Bromination of 2-Hydroxythiazole
Given that thiazol-2(3H)-one exists in equilibrium with its tautomer, 2-hydroxythiazole, the following protocol for the direct bromination of 2-hydroxythiazole provides a reliable, albeit non-catalytic, method to access the desired 5-bromo derivative.[3]
Reaction Scheme:
Figure 2: Synthesis of 2-Hydroxy-5-bromothiazole.
Materials:
-
2-Hydroxythiazole
-
Bromine (Br₂)
-
Chloroform (CHCl₃)
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve 2-hydroxythiazole (1.0 eq) in chloroform in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution in an ice bath.
-
Slowly add a solution of bromine (1.0-1.1 eq) in chloroform to the cooled solution via a dropping funnel with continuous stirring.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours, monitoring the reaction progress by TLC.
-
Once the reaction is complete, quench the reaction by carefully adding a saturated solution of sodium bicarbonate until the effervescence ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with chloroform (3x).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization or column chromatography to yield pure 2-hydroxy-5-bromothiazole, which is the tautomer of 5-Bromothiazol-2(3H)-one.
Safety Precautions:
-
Bromine is highly corrosive and toxic. Handle it with extreme care in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Chloroform is a suspected carcinogen and should also be handled in a fume hood.
Future Outlook
The development of efficient and selective catalytic methods for the bromination of thiazol-2(3H)-one remains a desirable goal for process chemists and medicinal chemists. Future research in this area could focus on the screening of various Lewis and Brønsted acid catalysts, as well as the exploration of novel transition-metal-catalyzed C-H activation/bromination strategies. Such advancements would provide more sustainable and atom-economical routes to this important synthetic intermediate.
References
-
Ganapathi, K., & Venkataraman, A. (1945). Chemistry of the Thiazoles. Part IV. Bromination and Nitration of Some Monosubstituted Thiazoles. Proceedings of the Indian Academy of Sciences - Section A, 22(6), 362-371. [Link]
-
Li, B., & Ma, J. (2013). Fragment-based drug discovery of 2-thiazolidinones as inhibitors of the histone reader BRD4 bromodomain. Journal of Medicinal Chemistry, 56(11), 4465-4478. [Link]
-
Maiti, D., & Daugulis, O. (2010). Palladium-Catalyzed Arylation of Azoles with Aryl Halides. Organic Letters, 12(12), 2916-2919. [Link]
-
Miura, T., & Murakami, M. (2003). Facile Synthesis of 2,5-Diarylthiazoles via Palladium-Catalyzed Tandem C−H Substitutions. Design of Tunable Light Emission and Liquid Crystalline Characteristics. Journal of the American Chemical Society, 125(4), 856-857. [Link]
-
Pace, V., & Holzer, W. (2013). Transition Metal‐Driven Selectivity in Direct C−H Arylation of Imidazo[2,1‐b]Thiazole. Advanced Synthesis & Catalysis, 355(14-15), 2851-2856. [Link]
-
Yao, T., & Zhang, Y. (2012). Recent Developments in Transition-Metal Catalyzed Direct C–H Alkenylation, Alkylation, and Alkynylation of Azoles. Molecules, 17(10), 12345-12376. [Link]
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- 3. ias.ac.in [ias.ac.in]
- 4. Lewis Acid Catalyzed Benzylic Bromination - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. Recent Developments in Transition-Metal Catalyzed Direct C–H Alkenylation, Alkylation, and Alkynylation of Azoles - PMC [pmc.ncbi.nlm.nih.gov]
How to improve reaction yield in 5-Bromothiazol-2(3H)-one synthesis
Welcome to the Technical Support Center for Heterocyclic Synthesis. As a Senior Application Scientist, I frequently consult with researchers facing yield bottlenecks during the synthesis of 5-Bromothiazol-2(3H)-one (also known in its tautomeric form as 5-bromo-2-hydroxythiazole).
While the parent thiazole ring is inherently electron-deficient and resistant to electrophilic aromatic substitution[1], the introduction of the oxygen substituent at the C2 position strongly activates the C5 position. However, this activation is a double-edged sword: it often leads to over-bromination, tautomerization-induced solubility issues, and intermediate degradation[2].
This guide abandons generic advice in favor of a mechanistic, causality-driven troubleshooting framework to help you achieve >80% isolated yields.
Mechanistic Workflow & Failure Points
Figure 1: Mechanistic pathways and common failure points in 5-Bromothiazol-2(3H)-one synthesis.
Troubleshooting FAQs: Causality & Solutions
Q1: Why am I getting significant amounts of dibrominated byproducts (e.g., 4,5-dibromothiazol-2(3H)-one) during direct bromination, and how can I maximize the mono-bromo yield? The Causality: The C5 position of thiazol-2(3H)-one is highly nucleophilic due to the electron-donating effect of the lactam nitrogen. However, once the C5 position is brominated, the C4 position remains susceptible to electrophilic attack if an aggressive reagent is present[1]. Elemental bromine (Br₂) is often too reactive, leading to rapid over-bromination before the starting material is fully consumed. The Solution: Switch from Br₂ to N-Bromosuccinimide (NBS). NBS provides a low, steady concentration of electrophilic bromine, which enhances regiocontrol[3]. Maintain strict stoichiometry (1.00 to 1.05 equivalents of NBS) and keep the reaction temperature strictly between 0 °C and 5 °C.
Q2: My starting material, thiazol-2(3H)-one, has poor solubility in standard halogenated solvents like DCM or Chloroform. How does this affect the bromination yield? The Causality: 2-Hydroxythiazole exists in a tautomeric equilibrium that heavily favors the lactam form, thiazol-2(3H)-one. This lactam form readily engages in strong intermolecular hydrogen bonding, leading to poor solubility in non-polar or moderately polar aprotic solvents. If the starting material is suspended rather than dissolved, the local concentration of the brominating agent in the solvent exceeds the dissolved substrate, driving the formation of dibrominated byproducts[2]. The Solution: Utilize a co-solvent system. Adding glacial acetic acid (or running the reaction entirely in acetic acid) disrupts the intermolecular hydrogen bonding, fully solubilizing the substrate and ensuring homogenous reaction kinetics.
Q3: I am using the Sandmeyer-type route (diazotization of 2-amino-5-bromothiazole followed by hydrolysis). The yield is persistently low (<30%), and the reaction mixture turns into a dark, intractable tar. What is going wrong? The Causality: Thiazole diazonium salts are notoriously unstable. Unlike typical benzenediazonium salts, heterocyclic diazonium species can rapidly decompose into highly reactive radicals that polymerize, forming the dark tar you observe[2]. The Solution: The failure occurs during the transition from the diazotization step to the hydrolysis step. Do not simply warm the diazotization flask. Instead, add the cold diazonium solution dropwise into a separate flask containing vigorously boiling dilute sulfuric acid. This ensures the diazonium species is instantly hydrolyzed to the hydroxyl group (which immediately tautomerizes to the lactam) before bimolecular polymerization can occur.
Quantitative Optimization Data
To facilitate easy comparison, the following table summarizes the expected outcomes based on the parameters chosen during synthesis.
| Synthesis Route | Reagent / Catalyst | Solvent System | Temperature | Primary Byproduct | Expected Isolated Yield |
| Direct Bromination | Br₂ (1.2 eq) | Chloroform | 25 °C | 4,5-Dibromothiazol-2(3H)-one | 35 - 45% |
| Direct Bromination | NBS (1.05 eq) | DCM | 0 °C | Unreacted Starting Material | 50 - 60% |
| Direct Bromination | NBS (1.05 eq) | Acetic Acid | 10 °C | Trace Dibromo species | 82 - 88% |
| Sandmeyer Hydrolysis | NaNO₂ / H₂SO₄ | Water | Warm to 60 °C | Polymeric Tar | 15 - 25% |
| Sandmeyer Hydrolysis | NaNO₂ / H₂SO₄ | Water | Dropwise into 100 °C | Trace Tar | 65 - 75% |
Self-Validating Experimental Protocols
Protocol A: Optimized Direct Bromination (Recommended)
This protocol utilizes NBS in Acetic Acid to bypass solubility issues and prevent over-bromination.
-
Substrate Dissolution: Suspend 10.0 mmol of thiazol-2(3H)-one in 15 mL of glacial acetic acid in a round-bottom flask. Stir at room temperature until a clear solution is achieved. (Self-Validation: Complete dissolution confirms the disruption of lactam hydrogen bonding).
-
Temperature Control: Cool the flask to 10 °C using an ice-water bath. Do not freeze the acetic acid (freezing point ~16 °C; add a small amount of water to the bath to maintain 10 °C).
-
Electrophile Addition: Dissolve 10.5 mmol (1.05 eq) of recrystallized NBS in 10 mL of acetic acid. Add this solution dropwise over 30 minutes via an addition funnel.
-
Reaction Monitoring: Stir for 2 hours at 10 °C. (Self-Validation: Spot the reaction on a silica TLC plate using 1:1 Hexanes:EtOAc. The highly polar starting material spot should disappear, replaced by a single, less polar product spot).
-
Quenching & Isolation: Pour the mixture into 50 mL of ice water containing 1% sodium thiosulfate to quench any unreacted electrophilic bromine. Extract with Ethyl Acetate (3 x 20 mL). Wash the combined organic layers with saturated NaHCO₃ until the aqueous phase is slightly basic (pH ~8), dry over MgSO₄, and concentrate in vacuo to yield the target compound.
Protocol B: Sandmeyer-Type Hydrolysis
Use this route if 2-amino-5-bromothiazole is your starting material.
-
Diazotization: Dissolve 10.0 mmol of 2-amino-5-bromothiazole in 20 mL of 15% aqueous H₂SO₄. Cool the solution to -5 °C in an ice-salt bath.
-
Nitrite Addition: Dissolve 11.0 mmol of NaNO₂ in 5 mL of cold water. Add this dropwise to the amine solution, keeping the internal temperature below 0 °C.
-
Validation of Diazotization: Stir for 15 minutes. (Self-Validation: Touch a glass rod to the mixture and spot it on starch-iodide paper. An immediate blue-black color confirms a slight excess of nitrous acid and complete diazotization).
-
Rapid Hydrolysis (Critical Step): In a separate flask, heat 30 mL of 10% aqueous H₂SO₄ to a vigorous boil (100 °C). Using a jacketed addition funnel or a fast drip, add the cold diazonium solution directly into the boiling acid. (Self-Validation: Vigorous evolution of nitrogen gas will occur immediately upon contact with the boiling acid).
-
Isolation: Once addition is complete and gas evolution ceases, cool the mixture to 0 °C. The 5-bromothiazol-2(3H)-one will precipitate as a solid. Filter, wash with cold water, and recrystallize from ethanol.
References
-
Synthesis of Brominated Thiazoles via Sequential Bromination–Debromination Methods Source: ACS Publications (The Journal of Organic Chemistry) URL:[Link][1]
-
Chemistry of the Thiazoles--IV. Bromination and Nitration of Some Monosubstituted Thiazoles Source: Indian Academy of Sciences URL:[Link][2]
-
Synthesis of Thiazole - Reactions of Thiazole Source: SlideShare (Chem Eazy) URL:[Link][3]
Sources
Troubleshooting solubility issues of 5-Bromothiazol-2(3H)-one in DMSO
Welcome to the technical support guide for 5-Bromothiazol-2(3H)-one. This resource is designed for researchers, scientists, and drug development professionals to navigate and resolve common solubility challenges encountered when using Dimethyl Sulfoxide (DMSO) as a solvent. Our goal is to provide not only solutions but also the underlying scientific principles to empower you in your experimental design.
Frequently Asked Questions (FAQs)
Q1: I am having trouble dissolving 5-Bromothiazol-2(3H)-one in DMSO, even though it's a powerful solvent. Why is this happening?
This is a common and valid challenge. While DMSO is an exceptional polar aprotic solvent for a vast range of molecules, several factors can impede the dissolution of specific compounds like 5-Bromothiazol-2(3H)-one.[1][2]
-
Compound-Specific Properties: 5-Bromothiazol-2(3H)-one belongs to a class of compounds—oxohetarenes—that are known to exhibit lower solubility.[3] The molecule's crystalline structure can be highly stable, meaning significant energy is required to break the crystal lattice and allow the solvent to solvate individual molecules. The combination of a heterocyclic ring and a ketone group contributes to strong intermolecular interactions.
-
Solvent Quality (Hygroscopicity): DMSO is extremely hygroscopic, meaning it readily absorbs moisture from the atmosphere.[4][5] This is the most frequent cause of unexpected solubility issues. The presence of water changes the polarity and structure of the DMSO, making it less effective at dissolving large or lipophilic compounds.[6] A solution that was once clear can turn cloudy or show precipitate simply due to water absorption over time.[4][5]
-
Supersaturation and Crystallization: It's possible to create a supersaturated solution, especially with heating.[4] However, this state is thermodynamically unstable. Over time, or with agitation or the introduction of a seed crystal (like dust), the compound can crystallize out of the solution. Freeze-thaw cycles are particularly effective at promoting this crystallization.[4][7]
Q2: My freshly prepared 10 mM stock solution of 5-Bromothiazol-2(3H)-one in DMSO was clear, but after storing it at -20°C and thawing, I see a precipitate. What should I do?
This phenomenon is almost always linked to the hygroscopic nature of DMSO and the effect of freeze-thaw cycles.
When DMSO absorbs water, its freezing point is significantly depressed, but its solvent properties are compromised.[4] Each freeze-thaw cycle provides the energy needed for molecules to rearrange and form a more stable, less soluble crystalline structure.[7]
Troubleshooting Steps:
-
Re-dissolve Gently: Before use, bring the vial to room temperature. Gently warm the solution in a 37°C water bath for 5-10 minutes and vortex thoroughly.[1] Sonication in a water bath can also be effective at breaking up newly formed crystals.[1]
-
Verify Concentration: If the precipitate does not fully re-dissolve, the concentration of your stock solution is no longer accurate. The supernatant will have a lower concentration than intended. In this case, it is best to discard the solution and prepare a fresh stock.
-
Prevention: The best strategy is prevention. After preparing a primary stock solution, aliquot it into smaller, single-use volumes. This practice drastically reduces the number of freeze-thaw cycles and the exposure of the main stock to atmospheric moisture.[1][6]
Q3: What are the best practices for preparing a stock solution of a challenging compound like 5-Bromothiazol-2(3H)-one from scratch?
Preparing a reliable stock solution requires careful attention to both materials and technique. The following protocol is designed to maximize your chances of success.
Experimental Protocol: Preparation of a DMSO Stock Solution
-
Ensure Solvent Quality: Always use a new, unopened bottle of anhydrous (or "dry") DMSO for preparing stock solutions. For critical applications, purchase small-volume bottles to minimize the frequency of opening and subsequent water absorption.[6]
-
Weigh Compound: Accurately weigh the desired amount of 5-Bromothiazol-2(3H)-one powder and place it in a sterile, appropriately sized vial (e.g., a glass vial with a PTFE-lined cap).
-
Add DMSO: Add the calculated volume of anhydrous DMSO to achieve your target concentration.
-
Facilitate Dissolution:
-
Vortex: Mix the solution by vortexing for 1-2 minutes.[1]
-
Sonicate: If the solid is not fully dissolved, place the vial in a water bath sonicator for 10-15 minutes. Cavitation helps break apart the compound's crystal lattice structure.[1]
-
Warm (with caution): As a final step, you may gently warm the solution to 37°C.[1] Be aware that heat can degrade some compounds, so this should be done judiciously.
-
-
Visual Confirmation: Ensure the solution is completely clear with no visible particulates before proceeding.
-
Aliquot and Store: Immediately aliquot the stock into single-use volumes in tightly sealed vials. Store at -20°C for short-term (1-2 months) or -80°C for long-term storage.[5]
Q4: Could 5-Bromothiazol-2(3H)-one be chemically unstable or degrading in my DMSO stock solution over time?
Yes, this is a critical consideration. Thiazole-containing compounds can be susceptible to degradation in DMSO, which can affect your experimental results.[8]
Potential Degradation Pathways:
-
S-Oxidation: As a sulfoxide itself, DMSO can, under certain conditions (e.g., presence of light, elevated temperature), act as an oxidizing agent. The sulfur atom in the thiazole ring is susceptible to oxidation, forming a thiazole S-oxide or S-dioxide, which will alter the compound's identity and biological activity.[8]
-
Hydrolysis: If the DMSO is not anhydrous, the absorbed water can lead to the hydrolysis of the thiazole ring or other susceptible functional groups, especially if the solution is exposed to acidic or basic conditions.[8]
-
Decomposition: Some 2-aminothiazoles have been shown to undergo dimerization and oxygenation in DMSO at room temperature, leading to a loss of the parent compound and the emergence of new, potentially active, degradation products.[9] While 5-Bromothiazol-2(3H)-one is not a 2-aminothiazole, the reactivity of the thiazole ring is a known factor.
Signs of Degradation:
-
A change in the color of the stock solution over time.
-
Inconsistent or non-reproducible results in biological assays from the same stock solution used at different times.
-
Appearance of unexpected peaks during analytical analysis (e.g., HPLC, LC-MS).
If you suspect degradation, it is imperative to prepare a fresh stock solution and consider conducting a forced degradation study to understand the compound's stability under your specific storage and handling conditions.[8]
Troubleshooting Workflows & Visual Guides
The following diagrams illustrate key decision-making processes and concepts for handling solubility issues.
Caption: The detrimental effect of water absorption on DMSO's ability to maintain compound solubility.
Data Summary Table
While specific quantitative solubility data for 5-Bromothiazol-2(3H)-one is not widely published, the following table provides general guidelines for working with challenging heterocyclic compounds in DMSO.
| Parameter | Recommendation | Rationale |
| Solvent Grade | Anhydrous, ≥99.9% | To minimize water content, which is a primary cause of precipitation. [4][5] |
| Typical Stock Conc. | 1-10 mM | Higher concentrations increase the risk of precipitation, especially after freeze-thaw cycles. |
| Final Assay Conc. (DMSO) | < 0.5% (ideally ≤ 0.1%) | High concentrations of DMSO can be cytotoxic and interfere with assay results. [1] |
| Storage Temperature | -20°C (short-term) or -80°C (long-term) | Low temperatures slow potential degradation pathways. [5][9] |
| Handling | Aliquot into single-use volumes | Minimizes freeze-thaw cycles and repeated exposure to atmospheric moisture. [1][6] |
References
-
PubMed. Accessed March 24, 2026.
-
National Center for Biotechnology Information. Accessed March 24, 2026.
-
International Journal of Pharmaceutical Sciences Review and Research. Accessed March 24, 2026.
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WuXi AppTec. Accessed March 24, 2026.
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Ziath. Accessed March 24, 2026.
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BenchChem. Accessed March 24, 2026.
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Life Chemicals. Accessed March 24, 2026.
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Enamine. Accessed March 24, 2026.
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BenchChem. Accessed March 24, 2026.
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National Center for Biotechnology Information. Accessed March 24, 2026.
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Quora. Accessed March 24, 2026.
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Wikipedia. Accessed March 24, 2026.
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Journal of Cardiovascular Disease Research. Accessed March 24, 2026.
-
International Journal of Medical Science and Dental Research. Accessed March 24, 2026.
-
Fluorochem. Accessed March 24, 2026.
-
Ziath. Accessed March 24, 2026.
-
Sigma-Aldrich. Accessed March 24, 2026.
-
BenchChem. Accessed March 24, 2026.
-
HXCHEM. Accessed March 24, 2026.
-
Sigma-Aldrich. Accessed March 24, 2026.
-
Journal of Chemical Information and Modeling. Accessed March 24, 2026.
-
BenchChem. Accessed March 24, 2026.
-
National Center for Biotechnology Information. Accessed March 24, 2026.
-
ResearchGate. Accessed March 24, 2026.
-
Santa Cruz Biotechnology. Accessed March 24, 2026.
-
TCI Chemicals. Accessed March 24, 2026.
-
BenchChem. Accessed March 24, 2026.
-
Gaylord Chemical Company. Accessed March 24, 2026.
Sources
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- 2. ptacts.uspto.gov [ptacts.uspto.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. ziath.com [ziath.com]
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- 7. ziath.com [ziath.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Search for the Active Ingredients from a 2‐Aminothiazole DMSO Stock Solution with Antimalarial Activity - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Catalyst Loading for 5-Bromothiazol-2(3H)-one Coupling Reactions
Welcome to the Advanced Technical Support Center for heterocyclic cross-coupling. Functionalizing the 5-bromothiazol-2(3H)-one scaffold via palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig, Heck) presents unique mechanistic hurdles. The electron-rich nature of the thiazole ring, combined with its tautomerizable 2(3H)-one moiety, often leads to catalyst poisoning, high loading requirements, and unexpected side reactions.
This guide provides field-proven troubleshooting strategies, mechanistic causality, and self-validating protocols to help you optimize your catalyst loading from a problematic 5–10 mol% down to a highly efficient <1 mol%.
Diagnostic Matrix & Optimization Workflow
Before adjusting your reaction parameters, identify your primary failure mode using the diagnostic workflow below.
Fig 1: Troubleshooting logic and optimization workflow for 5-bromothiazol-2(3H)-one couplings.
Mechanistic Troubleshooting & FAQs
Q1: My Suzuki-Miyaura coupling stalls at 30% conversion, even with 10 mol% Pd(PPh₃)₄. Why is the catalyst dying?
The Causality: The thiazole ring is a classic "poison" for late transition metals. The sulfur and nitrogen atoms within the 5-bromothiazol-2(3H)-one scaffold have a high affinity for coordinating to the Palladium(II) center during the catalytic cycle[1]. This chelation creates a highly stable, off-cycle resting state, effectively trapping the palladium and preventing reductive elimination. The Solution: You must physically block the thiazole heteroatoms from accessing the palladium center. Switch from first-generation catalysts like Pd(PPh₃)₄ to systems utilizing bulky, electron-rich biaryl phosphine ligands (e.g., XPhos, SPhos, or RuPhos). The steric bulk of these ligands creates a protective shield around the Pd center, heavily favoring the desired oxidative addition pathway over off-target chelation[1].
Q2: I am observing unexpected isomers and structural scrambling in my product mixture. What causes this?
The Causality: You are likely triggering a "Halogen Dance" rearrangement. The protons on the thiazole ring are relatively acidic. If you use strong bases (such as LDA, LiHMDS, or even KOtBu at elevated temperatures), the base will deprotonate the ring, forming a carbanion. To achieve thermodynamic stability, the bromine atom migrates from the 5-position to the 4-position (or other available sites), resulting in structural scrambling[2]. The Solution: Immediately discontinue the use of strong bases. For 5-bromothiazol-2(3H)-one cross-couplings, mild inorganic bases such as Cs₂CO₃ or K₃PO₄ are perfectly sufficient to activate the boronic acid (forming the reactive boronate species) without being basic enough to initiate the halogen dance[3].
Q3: How can I reliably reduce my catalyst loading to <1 mol% without sacrificing yield?
The Causality: High catalyst loading (5–10%) is often a "band-aid" used to compensate for the inefficient generation of the active Pd(0) species from Pd(II) precursors (like Pd(OAc)₂). Much of the palladium aggregates into inactive "Pd black" before it can enter the catalytic cycle. The Solution: Utilize modern precatalysts that are engineered to rapidly and quantitatively generate the active monoligated Pd(0) species under mild conditions. Buchwald palladacycles (e.g., G3 and G4 precatalysts) and PEPPSI™ (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) complexes provide exceptional activity and reproducibility, allowing you to confidently drop loadings to 0.5–1.0 mol%[1].
Quantitative Catalyst Optimization Data
To facilitate easy comparison, the following table summarizes the expected outcomes when transitioning from legacy catalyst systems to optimized, low-loading precatalysts for 5-bromothiazol-2(3H)-one couplings.
| Catalyst System | Ligand Type | Base | Typical Loading | Primary Failure Mode / Observation |
| Pd(PPh₃)₄ | Monodentate Phosphine | Na₂CO₃ | 5.0 - 10.0 mol% | Severe catalyst poisoning; reaction stalls at <30% conversion. |
| Pd(OAc)₂ + PPh₃ | Monodentate Phosphine | K₂CO₃ | 5.0 mol% | Rapid Pd black precipitation; poor oxidative addition. |
| Pd(OAc)₂ + XPhos | Bulky Biaryl Phosphine | K₃PO₄ | 2.0 - 5.0 mol% | Good conversion; reduced chelation, but requires pre-activation. |
| XPhos Pd G3 | Palladacycle Precatalyst | Cs₂CO₃ | 0.5 - 1.0 mol% | Rapid activation; excellent yield; no structural scrambling. |
| PEPPSI-IPr | NHC (N-Heterocyclic Carbene) | Cs₂CO₃ | 0.5 - 1.0 mol% | High thermal stability; excellent for sterically hindered partners. |
Self-Validating Experimental Protocol: Low-Loading Suzuki-Miyaura Coupling
This protocol utilizes XPhos Pd G3 to achieve <1 mol% catalyst loading. It is designed as a self-validating system, meaning specific visual cues are embedded into the steps to confirm the reaction is proceeding correctly.
Reagents Required:
-
5-Bromothiazol-2(3H)-one (1.0 equiv, 1.0 mmol)
-
Arylboronic Acid (1.2 equiv, 1.2 mmol)
-
XPhos Pd G3 Precatalyst (0.01 equiv, 1.0 mol%)
-
Cs₂CO₃ (2.0 equiv, 2.0 mmol)
-
Solvent: 1,4-Dioxane / H₂O (4:1 ratio, 5 mL total)
Step-by-Step Methodology:
-
Preparation & Degassing: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the 5-bromothiazol-2(3H)-one, Arylboronic Acid, and Cs₂CO₃.
-
Solvent Addition: Add 5 mL of the 1,4-Dioxane/H₂O mixture.
-
Critical Step: Degas the suspension by sparging with ultra-pure Argon or Nitrogen for at least 15 minutes. Oxygen must be excluded to prevent the homocoupling of the boronic acid and the oxidation of the phosphine ligand.
-
-
Catalyst Introduction: Briefly remove the septum under a positive flow of inert gas and add the XPhos Pd G3 precatalyst (1.0 mol%).
-
Reaction Initiation (Validation Checkpoint): Seal the flask and heat the mixture to 80 °C.
-
Self-Validation Cue: Within 5–10 minutes of reaching 80 °C, the reaction mixture should transition from a pale yellow suspension to a deep, homogeneous red/orange solution. This color change confirms the successful deprotonation of the precatalyst by the base and the quantitative release of the active Pd(0)-XPhos species. If the solution rapidly turns opaque black, oxygen has breached the system, resulting in Pd black precipitation.
-
-
Monitoring: Stir the reaction for 4–6 hours. Monitor the consumption of the 5-bromothiazol-2(3H)-one via LC-MS or TLC.
-
Workup: Upon completion, cool the mixture to room temperature. Dilute with Ethyl Acetate (15 mL) and wash with water (2 × 10 mL) and brine (10 mL)[1]. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to isolate the coupled product.
References
-
Simple thiazole-based ligands for palladium(II) Suzuki–Miyaura aryl cross-coupling catalysts Canadian Science Publishing[Link]
Sources
Preventing debromination of 5-Bromothiazol-2(3H)-one during cross-coupling
Technical Support Center: Troubleshooting Debromination of 5-Bromothiazol-2(3H)-one in Cross-Coupling Reactions
Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, you are likely familiar with the challenges of functionalizing electron-rich heterocycles. When performing palladium-catalyzed cross-coupling reactions (such as Suzuki-Miyaura, Buchwald-Hartwig, or Stille couplings) on 5-bromothiazol-2(3H)-one, the most prevalent and frustrating side reaction is hydrodehalogenation (debromination).
This guide is designed to move beyond basic troubleshooting. We will dissect the mechanistic causality of this side reaction and provide a self-validating, field-proven framework to suppress it, ensuring high yields of your desired cross-coupled product.
Part 1: Mechanistic Insight – The Causality of Debromination
To prevent debromination, we must first understand why it occurs. Debromination is a competing catalytic cycle[1]. During a standard cross-coupling reaction, the C-Br bond undergoes oxidative addition to the Pd(0) active catalyst. In an ideal scenario, this is followed by transmetalation with your coupling partner.
However, 5-bromothiazol-2(3H)-one exists in a tautomeric equilibrium with 5-bromothiazol-2-ol. The highly acidic N-H or O-H proton, combined with trace moisture or protic solvents, can act as an endogenous proton/hydride source[2]. If transmetalation is slow, the Pd(II) intermediate undergoes a hydride transfer (often via β -hydride elimination from alkoxide bases or alcohol solvents), followed by rapid reductive elimination to yield the undesired thiazol-2(3H)-one byproduct[1].
Competing pathways: Desired cross-coupling vs. undesired hydrodehalogenation.
Part 2: Frequently Asked Questions (FAQs)
Q1: Is protecting the thiazolone ring strictly necessary? A1: Yes, it is highly recommended. The free N-H or O-H group is the primary culprit for catalyst poisoning and acts as an intramolecular proton source that drives the hydrodehalogenation pathway[2]. Protecting the nitrogen (e.g., via N-Boc, N-Me, or N-PMB) or oxygen (e.g., O-Bn) removes this acidic proton, dramatically altering the electronic landscape of the ring and shutting down the intramolecular protonation route.
Q2: How does the choice of ligand dictate the reaction pathway? A2: The kinetic race between transmetalation and hydride transfer is governed by the ligand. Bulky, electron-rich phosphine ligands (such as XPhos, SPhos, or dtbpf) stabilize the active Pd(0) species and sterically accelerate both transmetalation and the final reductive elimination[3]. By speeding up the desired cycle, the catalyst spends less time in the vulnerable Pd(II)-aryl state, effectively starving the debromination pathway.
Q3: Which bases and solvents should I avoid? A3: You must avoid any reagent capable of β -hydride elimination. Alcohols (ethanol, isopropanol) and alkoxide bases (NaOEt, KOtBu) are classic hydride donors that will actively reduce your starting material[1]. Instead, utilize rigorously anhydrous, aprotic solvents (1,4-Dioxane, THF, or Toluene) and mild, non-nucleophilic inorganic bases (such as anhydrous K3PO4 or CsF)[4].
Q4: Can adjusting the temperature rescue a failing reaction? A4: Yes. Hydrodehalogenation typically has a higher activation energy barrier than the desired cross-coupling. If you observe significant debromination, lower the reaction temperature (e.g., from 100°C to 60°C). While the overall reaction will slow down, the ratio of cross-coupled product to debrominated byproduct will improve significantly[5].
Part 3: Quantitative Optimization Parameters
To systematically eliminate debromination, adjust your reaction parameters according to the causality principles outlined below.
| Parameter | High Debromination Risk (Avoid) | Low Debromination Risk (Preferred) | Mechanistic Rationale |
| Substrate State | Unprotected 5-Bromothiazol-2(3H)-one | N-Boc or O-Bn Protected | Removes the acidic proton; prevents intramolecular hydride transfer and catalyst coordination. |
| Ligand System | PPh3, P(o-tol)3 | XPhos, SPhos, RuPhos | Bulky, electron-rich ligands accelerate transmetalation and reductive elimination[6]. |
| Base | NaOEt, NaOH, KOtBu | Anhydrous K3PO4, CsF, K2CO3 | Inorganic bases cannot undergo β -hydride elimination to form Pd-H species[4]. |
| Solvent | Ethanol, Methanol, Water | 1,4-Dioxane, THF, Toluene | Aprotic solvents eliminate the primary exogenous source of protons/hydrides[7]. |
| Temperature | > 100°C | 60°C – 80°C | Lower temperatures kinetically disfavor the higher-energy hydrodehalogenation transition state[5]. |
Part 4: Self-Validating Experimental Protocol
This protocol describes an optimized Suzuki-Miyaura cross-coupling for protected 5-bromothiazol-2(3H)-one. It is designed as a self-validating system : it includes an in-process analytical control step to verify that the debromination pathway has been suppressed before committing to full-scale workup.
Self-validating experimental workflow for suppressing debromination.
Step-by-Step Methodology:
Step 1: Substrate Preparation (Protection) Prior to coupling, treat 5-bromothiazol-2(3H)-one with Di-tert-butyl dicarbonate (Boc2O) and a catalytic amount of DMAP in dichloromethane to yield the N-Boc protected intermediate. Isolate and rigorously dry the protected substrate under high vacuum to remove trace moisture.
Step 2: Reagent Assembly (Glovebox or Standard Schlenk Technique) To an oven-dried Schlenk flask equipped with a magnetic stir bar, add:
-
N-Boc-5-bromothiazol-2(3H)-one (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
Anhydrous K3PO4 (3.0 equiv, finely milled)
-
XPhos Pd G3 precatalyst (2-5 mol%)
-
Note: Using a G3 precatalyst ensures rapid formation of the active L-Pd(0) species without requiring an exogenous reducing agent that could trigger early debromination.
Step 3: Rigorous Degassing Add anhydrous, inhibitor-free 1,4-Dioxane (0.1 M concentration). Seal the flask and perform three continuous cycles of Freeze-Pump-Thaw. Causality check: Oxygen deactivates Pd(0) to Pd(II), slowing down the desired catalytic cycle and giving the competing hydrodehalogenation pathway more time to occur[4].
Step 4: Controlled Heating Backfill the flask with ultra-high purity Argon. Place the flask in a pre-heated oil bath at 65°C . Stir vigorously (800+ rpm) to ensure the heterogeneous inorganic base is adequately suspended.
Step 5: In-Process Analytical Validation (The Trustworthiness Check) After 2 hours, withdraw a 10 µL aliquot using an argon-purged syringe. Dilute in LC-MS grade acetonitrile and analyze via UPLC-MS.
-
Validation Metric: Calculate the integration ratio of the Cross-Coupled Product mass to the Debrominated Byproduct mass (thiazol-2(3H)-one, minus the Boc group if thermal cleavage occurred in the MS).
-
If the ratio is > 20:1, the conditions are validated. Proceed to completion (typically 6-12 hours).
-
If the ratio is < 10:1, abort scale-up. Re-verify the anhydrous nature of your K3PO4 and Dioxane, as exogenous water is acting as a hydride source[2].
Step 6: Workup and Isolation Cool the reaction to room temperature. Filter the mixture through a short pad of Celite to remove the phosphate salts and palladium black, eluting with ethyl acetate. Concentrate the filtrate under reduced pressure and purify via flash column chromatography (Hexanes/Ethyl Acetate gradient) to isolate the pure, protected cross-coupled thiazolone.
References
-
Adrio, L. A., et al. "A mechanistic investigation of hydrodehalogenation using ESI-MS." Chemical Communications, 2013. DOI: 10.1039/C3CC46271D. Available at:[Link]
-
Zhao, X., et al. "Regiocontrolled Synthesis of Substituted Thiazoles." Organic Letters, 2002. DOI: 10.1021/ol0256865. Available at:[Link]
-
Monguchi, Y., et al. "Direct Arylation Reactions Catalyzed by Pd(OH)2/C: Evidence for a Soluble Palladium Catalyst." The Journal of Organic Chemistry, 2005. DOI: 10.1021/jo051032b. Available at:[Link]
Sources
- 1. A mechanistic investigation of hydrodehalogenation using ESI-MS - Chemical Communications (RSC Publishing) DOI:10.1039/C3CC46271D [pubs.rsc.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
Best purification and recrystallization methods for 5-Bromothiazol-2(3H)-one
Welcome to the technical support guide for the purification and recrystallization of 5-Bromothiazol-2(3H)-one. This resource is designed for chemistry professionals engaged in pharmaceutical research and drug development. Here, we address common challenges and provide practical, field-tested solutions to help you achieve high purity for this critical intermediate. Our approach is grounded in fundamental chemical principles to not only guide you but also to explain the causality behind our recommended protocols.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect when synthesizing 5-Bromothiazol-2(3H)-one?
A1: The impurity profile of your crude 5-Bromothiazol-2(3H)-one is intrinsically linked to its synthetic route. Typically, syntheses involve the cyclization of a thiourea equivalent with a brominated three-carbon building block. Consequently, common impurities include:
-
Unreacted Starting Materials: Residual thiourea or related N-C-S precursors and α,β-dihalogenated carbonyl compounds.
-
Over-brominated Species: If elemental bromine is used under harsh conditions, di-brominated thiazole species can form.
-
Hydrolyzed Byproducts: The thiazolone ring can be susceptible to hydrolysis under strongly acidic or basic workup conditions.
-
Polymeric Materials: Thiazole derivatives can sometimes form colored, tar-like polymers, especially when heated for extended periods in the presence of acid or base.[1]
Understanding these potential contaminants is the first step in designing an effective purification strategy.
Q2: Which purification technique is most effective for 5-Bromothiazol-2(3H)-one: recrystallization or column chromatography?
A2: For most applications, recrystallization is the preferred method for purifying 5-Bromothiazol-2(3H)-one. It is highly efficient at removing minor impurities, is scalable, and generally more cost-effective than chromatography. The key is selecting an appropriate solvent system.
Column chromatography should be reserved for situations where:
-
Recrystallization fails to remove impurities with very similar solubility profiles to the product.
-
The crude product is an oil or contains a complex mixture of byproducts that prevent effective crystallization.[2]
-
You need to isolate multiple components from the reaction mixture.
Q3: How do I select the best solvent for recrystallization?
A3: The ideal recrystallization solvent is one in which 5-Bromothiazol-2(3H)-one is highly soluble at elevated temperatures but poorly soluble at low temperatures.[2] Given the structure of your compound, which features both a hydrogen bond donor (N-H) and acceptors (C=O, N), polar solvents are a good starting point.
A mixed-solvent system often provides the best results for this class of compounds.[2] This involves a "good" solvent in which the compound is readily soluble (e.g., ethanol, methanol, or DMF) and a "poor" or "anti-solvent" in which it is insoluble (e.g., water).[2][3] This combination allows for fine-tuned control over the saturation point, promoting the formation of pure, well-defined crystals.
Purification & Recrystallization Workflow
The diagram below outlines the decision-making process and workflow for purifying crude 5-Bromothiazol-2(3H)-one.
Caption: Workflow for the purification of 5-Bromothiazol-2(3H)-one.
Detailed Experimental Protocol: Mixed-Solvent Recrystallization
This protocol utilizes an ethanol/water system, a widely applicable and effective choice for many thiazole derivatives.
Materials:
-
Crude 5-Bromothiazol-2(3H)-one
-
Ethanol (reagent grade)
-
Deionized Water
-
Erlenmeyer flask (sized so the solvent fills it to about 40-50% of its volume)
-
Hotplate/stirrer
-
Büchner funnel and filter flask
-
Filter paper
Procedure:
-
Dissolution: Place the crude solid in the Erlenmeyer flask. Add a minimal amount of ethanol (the "good" solvent) and begin heating with stirring. Continue to add ethanol in small portions until the solid just dissolves at or near the boiling point. The goal is to create a saturated solution; using excessive solvent will significantly reduce your yield.
-
Hot Filtration (Optional): If you observe any insoluble impurities (e.g., dust, polymeric material), perform a hot gravity filtration. This must be done quickly to prevent the product from crystallizing prematurely in the funnel.
-
Addition of Anti-Solvent: While the ethanol solution is still hot, add deionized water (the "poor" solvent) dropwise with continuous stirring. Continue adding water until the solution becomes persistently cloudy (turbid). This indicates you have reached the point of supersaturation.
-
Re-clarification: Add a few drops of hot ethanol, just enough to make the solution clear again. This step is crucial for ensuring that crystallization begins from a perfectly saturated solution, which is key to forming pure crystals.
-
Crystallization: Remove the flask from the heat source, cover it (e.g., with a watch glass), and allow it to cool slowly to room temperature. Slow cooling is vital as it allows for the selective incorporation of product molecules into the growing crystal lattice, excluding impurities.[2]
-
Complete Crystallization: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the precipitation of the product from the solution.
-
Collection and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the collected crystals with a small amount of a cold ethanol/water mixture to rinse away any residual soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove all traces of the recrystallization solvents.
Troubleshooting Guide
| Problem | Symptom | Underlying Cause & Rationale | Recommended Solution |
| "Oiling Out" | Upon cooling, the product separates as a liquid/oil instead of solid crystals. | The melting point of your compound (or an impure version of it) is lower than the boiling point of the solvent system. The molecules lack the energy to orient themselves into a crystal lattice and instead aggregate as a liquid.[2] | 1. Re-heat the solution to dissolve the oil. 2. Add more "good" solvent (ethanol) to decrease the saturation level. 3. Cool much more slowly. Insulate the flask to ensure a very gradual temperature drop. |
| No Crystal Formation | The solution remains clear even after cooling in an ice bath. | 1. Solution is too dilute: Too much solvent was used initially. 2. Supersaturation: The solution is saturated, but crystal nucleation has not initiated. | 1. Induce nucleation: Scratch the inside of the flask with a glass rod at the solution's surface. The microscopic scratches provide a surface for crystal growth. 2. Add a seed crystal: If you have a pure crystal from a previous batch, add it to the solution. 3. Reduce solvent volume: Gently heat the solution to evaporate some of the solvent and re-cool. |
| Low Recovery/Yield | The final mass of the pure product is significantly lower than expected. | 1. Too much solvent used: A portion of your product remains dissolved in the mother liquor. 2. Premature crystallization: Product crystallized during a hot filtration step and was lost. 3. Excessive washing: Too much cold solvent was used to wash the crystals, re-dissolving some of the product. | 1. Use minimal solvent during the initial dissolution step. 2. Ensure the funnel is hot during hot filtration. 3. Wash crystals with a minimal amount of ice-cold solvent. 4. Try to recover a second crop of crystals by evaporating some solvent from the filtrate. |
| Product Still Impure | Post-recrystallization analysis (e.g., NMR, LC-MS) shows the presence of contaminants. | 1. Inappropriate solvent choice: The impurity has very similar solubility properties to the product in the chosen solvent system. 2. Trapped impurities: Rapid crystal growth can trap impurities within the crystal lattice. | 1. Perform a second recrystallization. 2. Change the solvent system: Try a different "good" solvent (e.g., isopropanol, acetone) with water or a different non-polar anti-solvent (e.g., hexane). 3. Consider column chromatography for difficult-to-remove impurities.[2] |
References
-
MDPI. (2023, October 27). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. MDPI. [Link]
-
MDPI. (2019, May 4). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. MDPI. [Link]
-
Journal of Organic and Pharmaceutical Chemistry. (n.d.). Synthesis of some new 5- substituted of. JOCPR. [Link]
- Google Patents. (n.d.). US2537592A - 2-sulfanilamido-5-bromothiazoles.
-
MDPI. (2021, March 7). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. MDPI. [Link]
-
Indian Academy of Sciences. (n.d.). IV. Bromination and Nitration of Some Monosubstituted Thiazoles. [Link]
Sources
Minimizing byproducts in the synthesis of 5-Bromothiazol-2(3H)-one
Welcome to the Technical Support Center for Heterocyclic Synthesis. As a Senior Application Scientist, I have designed this guide to address the specific thermodynamic and kinetic challenges associated with the bromination of thiazol-2(3H)-one (and its tautomer, 2-hydroxythiazole).
Because the thiazole ring is significantly less electron-rich than thiophene, electrophilic aromatic substitution is less facile and requires rigorous optimization . While the electron-donating oxygen atom activates the C5 position , poor control over reaction conditions frequently leads to over-bromination or complete oxidative degradation of the heterocycle .
This guide provides a mechanistic breakdown, quantitative reagent comparisons, troubleshooting FAQs, and a self-validating experimental protocol to ensure high-yield synthesis of 5-bromothiazol-2(3H)-one.
I. Mechanistic Overview & Reaction Pathways
Understanding the causality behind byproduct formation is the first step in preventing it. The diagram below illustrates the divergent pathways dictated by your choice of brominating agent and thermal conditions.
Reaction pathways in thiazol-2(3H)-one bromination highlighting byproduct formation.
II. Quantitative Reagent Comparison
Selecting the correct electrophile is critical. The table below summarizes the empirical data comparing common bromination strategies for thiazole cores.
| Parameter | Elemental Bromine ( Br2 ) | N-Bromosuccinimide (NBS) | Copper(II) Bromide ( CuBr2 ) |
| Equivalents Required | 1.5 - 4.7 eq | 1.02 - 1.05 eq | 2.0 - 3.0 eq |
| Optimal Solvent | CHCl3 / NaHCO3 | Anhydrous DMF | Acetonitrile |
| Reaction Temperature | 0 °C to 25 °C | -5 °C to 0 °C | 60 °C [[1]]([Link]) |
| Regioselectivity (C5:C4) | ~80:20 | >98:2 | ~85:15 |
| Major Byproduct | 4,5-Dibromothiazol-2(3H)-one | Succinimide (Easily washed) | Oxidative Dimers |
| Typical Yield | 45% - 79% | 85% - 92% | 50% - 65% |
III. Troubleshooting Guides & FAQs
Q1: Why am I seeing a significant +78 Da mass peak in my LC-MS profile? Causality & Solution: A +78 Da peak corresponds to the addition of a second bromine isotope, indicating the formation of 4,5-dibromothiazol-2(3H)-one. While the C5 position is the most nucleophilic due to resonance from the nitrogen and oxygen heteroatoms, the C4 position will undergo electrophilic aromatic substitution if the brominating agent is present in excess or if thermal energy overcomes the activation barrier for secondary bromination . Action: Switch from elemental bromine to NBS. Strictly limit NBS to 1.02 equivalents and maintain the reaction temperature between -5 °C and 0 °C to establish strict kinetic control.
Q2: My reaction mixture turns black and yields a complex, inseparable mixture. What causes this degradation? Causality & Solution: 2-Hydroxythiazoles are inherently unstable and prone to polymerization or oxidative decomposition . If you are using Br2 in the presence of trace moisture, hypobromous acid (HOBr) is generated. This acts as a strong oxidant rather than a simple electrophile, breaking the C-S bond and degrading the heterocycle into acyclic thioamides or disulfides. Action: Ensure all solvents are rigorously anhydrous. Degas your solvent with nitrogen ( N2 ) to remove dissolved oxygen, and exclude light to prevent radical-initiated side reactions.
Q3: Can I use Copper(II) bromide ( CuBr2 ) to synthesize this compound? Causality & Solution: While CuBr2 is highly effective for the regioselective halogenation of 2-aminothiazoles via Sandmeyer-type radical pathways [[1]]([Link]), it is suboptimal for thiazol-2(3H)-one. The mechanism with CuBr2 often requires elevated temperatures (e.g., 60 °C), which increases the thermodynamic likelihood of C4-bromination and oxidative dimerization. Action: Reserve CuBr2 for 2-aminothiazole precursors. For the direct bromination of thiazol-2(3H)-one, electrophilic halogenation via NBS in DMF is the superior mechanistic choice.
IV. Self-Validating Experimental Protocol
To guarantee reproducibility and prevent over-bromination, this protocol utilizes an In-Process Control (IPC) feedback loop . This transforms the methodology from a rigid, time-based recipe into a self-validating system that adapts to the real-time kinetic state of the reaction.
Objective: Achieve >85% yield of 5-bromothiazol-2(3H)-one with <2% dibrominated byproduct.
Step-by-Step Methodology:
-
System Preparation: Purge a flame-dried round-bottom flask with N2 . Add thiazol-2(3H)-one (1.0 eq) and anhydrous DMF (0.2 M relative to starting material). Stir until completely dissolved. Causality: Anhydrous conditions prevent the oxidative ring-opening of the thiazolone core, which is highly susceptible to hydrolysis under halogenating conditions.
-
Thermal Regulation: Cool the reaction mixture to -5 °C using an ice/brine bath. Causality: Lowering the thermal energy reduces the rate of secondary bromination at the C4 position, kinetically favoring the C5-monobrominated product.
-
Electrophile Addition: Dissolve recrystallized NBS (1.02 eq) in a minimal amount of anhydrous DMF. Add this solution dropwise over 30 minutes via an addition funnel, strictly maintaining the internal temperature below 0 °C. Exclude light using aluminum foil. Causality: Light can initiate radical bromination pathways, leading to aliphatic side-chain reactions or unpredictable ring degradation.
-
The Self-Validating Step (IPC): After 1 hour of stirring at 0 °C, sample 10 µL of the reaction mixture for LC-MS or TLC (EtOAc:Hexane 3:7).
-
Condition A (Ideal): Complete conversion to the monobromo product. Proceed to Step 5.
-
Condition B (Under-reacted): If >5% starting material remains, add exactly 0.02 eq of NBS, stir for 15 mins, and re-sample.
-
Condition C (Over-reacted): If the 4,5-dibromo byproduct is detected (>1%), proceed to Step 5 immediately to halt the reaction cascade.
-
-
Quenching: Quench the reaction by adding a cold 5% aqueous solution of sodium thiosulfate ( Na2S2O3 ). Causality: Thiosulfate instantly reduces any unreacted electrophilic bromine species into inert bromide ions, immediately halting both primary and secondary bromination.
-
Isolation: Extract with Ethyl Acetate (3x). Wash the combined organic layers with distilled water (5x) to completely remove DMF and the succinimide byproduct. Wash with brine, dry over Na2SO4 , filter, and concentrate under reduced pressure.
V. Diagnostic Troubleshooting Logic
Use the following logic tree to quickly diagnose and resolve issues during your IPC checks.
Diagnostic logic tree for resolving low yields and byproducts in 5-bromothiazol-2(3H)-one synthesis
VI. References
-
Uzelac, E. J., & Rasmussen, S. C. (2017). Synthesis of Brominated Thiazoles via Sequential Bromination–Debromination Methods. The Journal of Organic Chemistry. URL:[Link]
-
Vugts, D. J., et al. (2008). Efficient and Regioselective Halogenations of 2-Amino-1,3-thiazoles with Copper Salts. Journal of Organic Chemistry (via NIH). URL:[Link]
-
Usol'tseva, S. V., Andronnikova, G. P., & Shevyrin, V. A. (1989). Bromination of 2-Thiazolylhydrazones. Chemistry of Heterocyclic Compounds (via ResearchGate). URL:[Link]
-
Ganapathi, K., & Venkataraman, A. (1945). Chemistry of the Thiazoles--IV. Bromination and Nitration of Some Monosubstituted Thiazoles. Proceedings of the Indian Academy of Sciences. URL:[Link]
Sources
Comparative Reactivity Guide: 5-Bromothiazol-2(3H)-one vs. 2-Bromothiazole
Executive Summary
In medicinal chemistry and drug development, the thiazole scaffold is a privileged structure. However, the exact positioning of halogens and the oxidation state of the ring fundamentally dictate the molecule's reactivity profile. This guide provides an in-depth comparison between 2-bromothiazole (a standard, highly reactive heteroaryl bromide) and 5-bromothiazol-2(3H)-one (a thiazolone derivative with complex tautomeric behavior). Understanding the divergent electronic landscapes of these two building blocks is critical for designing efficient synthetic routes, preventing degradation, and optimizing cross-coupling yields.
Structural & Electronic Divergence (The "Why")
The reactivity of a brominated heterocycle is governed by the electron density at the carbon-halogen bond. The structural differences between these two compounds create diametrically opposed electronic environments:
-
2-Bromothiazole : The C2 carbon is situated directly between the electronegative nitrogen and sulfur atoms. The imine-like nitrogen exerts a powerful electron-withdrawing effect (-I, -M), severely depleting electron density at C2[1]. This polarization renders the C2 position highly electrophilic, weakening the C-Br bond and making it a prime target for nucleophilic attack.
-
5-Bromothiazol-2(3H)-one : The introduction of a carbonyl at C2 (and an NH at position 3) fundamentally alters the ring's electronics. The nitrogen lone pair delocalizes through the conjugated system, creating an enamine-like resonance structure that pushes electron density onto the C5 carbon. Consequently, the C5-Br bond is electron-rich, neutralizing electrophilicity and significantly altering its behavior in transition-metal catalysis.
Figure 1: Divergent reactivity profiles of 2-bromothiazole and 5-bromothiazol-2(3H)-one.
Reactivity Comparison: SNAr vs. Cross-Coupling
Nucleophilic Aromatic Substitution (SNAr)
2-Bromothiazole readily undergoes SNAr with amines, thiols, and alkoxides without the need for transition metal catalysts. The reaction is thermodynamically driven by the formation of a stabilized Meisenheimer complex at the electron-deficient C2 position. Conversely, 5-bromothiazol-2(3H)-one is practically inert to SNAr at C5. The electron-rich nature of the enamine-like carbon electrostatically repels incoming nucleophiles, completely shutting down this pathway.
Palladium-Catalyzed Cross-Coupling
Both compounds participate in Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings, but their kinetics differ drastically:
-
2-Bromothiazole : The highly polarized C-Br bond undergoes rapid oxidative addition with standard Pd(0) catalysts (e.g., Pd(PPh3)4).
-
5-Bromothiazol-2(3H)-one : The electron-rich C-Br bond resists oxidative addition[2]. To drive the catalytic cycle, chemists must utilize more electron-rich, bidentate, or sterically hindered ligands (e.g., dppf, XPhos) to increase the electron density on the palladium center, forcing the difficult oxidative insertion.
Photochemical Stability & Degradation Pathways
A critical, often-overlooked factor in drug development is the photostability of brominated heterocycles. Both bromothiazoles exhibit photosensitivity, undergoing photodebromination when exposed to ambient UV/Vis light (e.g., fluorescent lab lights) in hydrogen-donating solvents like methanol, THF, or DMSO[3].
Mechanism & Causality : Photon absorption triggers the homolytic cleavage of the relatively weak C-Br bond, generating a highly reactive thiazolyl radical and a bromine radical. The thiazolyl radical rapidly abstracts a hydrogen atom from the solvent, yielding a des-bromo analog[2]. In mass spectrometry, this manifests as an unexpected mass shift of -78 Da (-79 Da for the loss of Br, +1 Da for the gain of H). 2-Bromothiazole degrades more rapidly (~30% yield of des-bromo product under standard irradiation) compared to 5-bromothiazole derivatives (~15-20% yield) due to the differing stabilities of the resulting radicals[3].
Figure 2: Photodebromination mechanistic cascade in hydrogen-donating solvents.
Quantitative Performance Metrics
The following table summarizes the quantitative and physicochemical differences between the two scaffolds, incorporating electrochemical reduction potentials which inversely correlate with the ease of oxidative addition[4].
| Parameter | 2-Bromothiazole | 5-Bromothiazol-2(3H)-one |
| C-Br Bond Position | C2 (Flanked by N and S) | C5 (Adjacent to S, conjugated to C=O) |
| Electronic Nature at C-Br | Highly Electron-Deficient | Electron-Rich (Enamine-like resonance) |
| SNAr Reactivity | Excellent (Fast at 25-60°C) | Inert (No reaction at C5) |
| Pd-Coupling (Oxidative Addition) | Rapid (Standard Pd(0) catalysts) | Slower (Requires active ligands like dppf) |
| Electrochemical Reduction Potential | -1.58 V[4] | -1.50 V[4] |
| Photodebromination Rate | High (~30% conversion)[3] | Moderate (~15-20% conversion)[3] |
| Mass Spectrometry Signature | 1:1 Isotopic Doublet ([M+H], [M+H+2]) | 1:1 Isotopic Doublet ([M+H], [M+H+2]) |
Validated Experimental Protocols
To ensure reproducibility, the following protocols are designed as self-validating systems , meaning the reaction provides distinct, observable checkpoints to confirm mechanistic success.
Protocol 1: SNAr of 2-Bromothiazole
Causality: The extreme electrophilicity of C2 allows for catalyst-free amination. A non-nucleophilic base (DIPEA) is used to scavenge the generated HBr without competing with the primary amine nucleophile.
-
Preparation : Dissolve 2-bromothiazole (1.0 eq) and morpholine (1.2 eq) in anhydrous DMF.
-
Activation : Add DIPEA (2.0 eq). Heat the mixture to 60°C for 4 hours.
-
Self-Validating Checkpoint : Monitor via LC-MS. The starting material exhibits a distinct 1:1 isotopic doublet due to the 79Br/81Br isotopes. Successful conversion is validated by the complete disappearance of this doublet and the emergence of a single, highly polar product peak corresponding to [M - 79 + Morpholine].
Protocol 2: Suzuki-Miyaura Cross-Coupling of 5-Bromothiazol-2(3H)-one
Causality: Because the electron-rich C5-Br bond resists oxidative addition, Pd(dppf)Cl2 is utilized. The bidentate dppf ligand increases the electron density on the palladium center, forcing the difficult oxidative insertion.
-
Assembly : Combine 5-bromothiazol-2(3H)-one (1.0 eq), aryl boronic acid (1.5 eq), and Pd(dppf)Cl2 (0.05 eq) in a Schlenk flask.
-
Solvent & Base : Add a 4:1 mixture of 1,4-Dioxane and 2M aqueous K2CO3.
-
Stringent Degassing : Sparge the mixture with Argon for 15 minutes. Causality: Oxygen must be completely excluded to prevent the rapid homocoupling of the boronic acid, which will easily outcompete the slow oxidative addition of the thiazolone.
-
Execution : Heat to 90°C for 16 hours.
-
Self-Validating Checkpoint : The reaction mixture will initially appear as a red/brown suspension. As the catalytic cycle initiates and the insoluble starting materials are consumed, the mixture transitions to a clear, dark yellow solution.
Figure 3: Self-validating Suzuki-Miyaura cross-coupling workflow for 5-bromothiazol-2(3H)-one.
References
-
Synthesis of Brominated Thiazoles via Sequential Bromination–Debromination Methods Source: ACS Publications (The Journal of Organic Chemistry) URL:[Link]
-
Photolysis of bromothiazoles in hydrogen-donating solvents. A theoretical study and physical properties of bromothiazoles Source: Semantic Scholar URL:[Link]
-
Electrochemistry Carboxylation of Bromothiazoles with CO2: An Environmentally Friendly Synthesis of Thiazole Carboxylic Acids Source: MDPI (Molecules) URL:[Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. 4-(5-Bromothiazol-2-yloxy)phenol | 904961-21-3 | Benchchem [benchchem.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Electrochemistry Carboxylation of Bromothiazoles with CO2: An Environmentally Friendly Synthesis of Thiazole Carboxylic Acids [mdpi.com]
High-Performance Liquid Chromatography (HPLC) Method Validation for 5-Bromothiazol-2(3H)-one Purity Analysis: A Comprehensive Comparison Guide
The Analytical Challenge: 5-Bromothiazol-2(3H)-one
5-Bromothiazol-2(3H)-one is a critical heterocyclic building block used in the synthesis of advanced pharmaceutical intermediates. Analyzing its purity presents two distinct chromatographic challenges:
-
Lactam-Lactim Tautomerization: The thiazolone ring can exist in an equilibrium between its lactam (ketone) and lactim (hydroxyl) forms. If this equilibrium is not strictly controlled by the mobile phase, it results in severe peak tailing or peak splitting.
-
Halogenated Impurities: Synthetic routes often leave behind closely related structural analogs, such as the des-bromo impurity (thiazol-2(3H)-one) or dibromo variants. Achieving baseline resolution between these structurally rigid, polar analogs requires highly selective stationary phases[1].
To ensure data integrity during drug development, the analytical method must be rigorously developed and validated according to the International Council for Harmonisation ICH Q2(R2) guidelines[2].
Comparative Column Evaluation: C18 vs. PFP vs. Biphenyl
Standard reversed-phase method development typically begins with a C18 (Octadecylsilane) column. However, for halogenated heterocycles like 5-Bromothiazol-2(3H)-one, alternative chemistries often yield superior orthogonal selectivity.
-
C18 (Octadecylsilane): Relies exclusively on hydrophobic dispersion forces. While it retains the thiazolone ring, it struggles to differentiate between the brominated and des-bromo forms, often leading to co-elution.
-
Biphenyl: Offers enhanced π−π interactions, which increases retention for the aromatic thiazolone ring. However, it lacks specific affinity for the halogen atom.
-
PFP (Pentafluorophenyl): The clear winner for this application. PFP columns introduce multiple retention mechanisms: dipole-dipole, π−π , charge-transfer, and specific fluorine-halogen interactions. The highly electronegative fluorine atoms on the stationary phase interact strongly with the polarizable bromine atom of 5-Bromothiazol-2(3H)-one, driving exceptional resolution[1].
Table 1: Column Performance Comparison for 5-Bromothiazol-2(3H)-one Analysis
| Column Chemistry | Primary Interaction Mechanism | Retention Time (min) | Tailing Factor (Tf) | Resolution (Rs) from Des-bromo Impurity | Verdict |
| Standard C18 | Hydrophobic dispersion | 4.2 | 1.6 | 1.2 (Co-elution) | Not Recommended |
| Biphenyl | Hydrophobic + π−π | 5.8 | 1.3 | 1.8 (Marginal) | Acceptable |
| PFP | Dipole-dipole +
π−π
| 6.5 | 1.05 | 3.4 (Baseline) | Optimal Choice |
(Conditions: 150 x 4.6 mm, 3 µm particles; Mobile Phase: 0.1% TFA in Water / Acetonitrile gradient; Flow: 1.0 mL/min).
Mechanistic Method Development (E-E-A-T Principles)
As an analytical scientist, it is not enough to simply follow a recipe; one must understand the causality behind the chromatographic conditions.
Why use 0.1% Trifluoroacetic Acid (TFA)? If 5-Bromothiazol-2(3H)-one is analyzed using an unbuffered water/methanol mobile phase, the chromatogram will likely show a broad, distorted peak. This occurs because the hydroxyl tautomer (lactim) has a pKa of approximately 4.5. In a neutral mobile phase, the molecule exists in a state of partial ionization, leading to dual retention mechanisms. By acidifying the mobile phase to pH ~2.5 using 0.1% TFA, we suppress this ionization, locking the molecule entirely into its neutral, protonated lactam form. This guarantees a sharp, symmetrical peak and reproducible retention times.
HPLC Method Validation Protocol (ICH Q2(R2) Compliant)
A robust analytical method must function as a self-validating system . The following protocol ensures that any deviation in system performance is caught before a single sample is quantified[2],[3].
Figure 1: Systematic workflow for HPLC method development and ICH Q2(R2) validation.
Step-by-Step Methodology
Step 1: System Suitability Testing (SST) - The Self-Validating Gate Before any validation sequence begins, inject a standard resolution mixture (containing 5-Bromothiazol-2(3H)-one and the des-bromo analog) six consecutive times.
-
Causality Check: The chromatography data system is programmed to automatically calculate Resolution (Rs) and Tailing Factor (Tf). If Rs falls below 2.0 or Tf exceeds 1.5, the sequence automatically aborts. This prevents the generation of invalid data due to column degradation or mobile phase preparation errors.
Step 2: Specificity and Forced Degradation Subject the 5-Bromothiazol-2(3H)-one API to stress conditions: 0.1 N HCl, 0.1 N NaOH, 3% H₂O₂, UV light, and thermal stress (60°C for 24h). Analyze the stressed samples using a Photodiode Array (PDA) detector. The method is specific if the "Peak Purity Angle" is less than the "Purity Threshold," proving that no degradation products co-elute with the main active peak[2].
Step 3: Linearity and Range Prepare calibration standards at six concentration levels ranging from 25% to 150% of the target working concentration (e.g., 10 µg/mL to 150 µg/mL). Plot the peak area against the concentration. The method is deemed linear if the correlation coefficient (R²) is ≥ 0.999[3].
Step 4: Accuracy (Recovery) and Precision Spike known amounts of the 5-Bromothiazol-2(3H)-one standard into a blank matrix at 50%, 100%, and 150% levels. Prepare and inject each level in triplicate. Calculate the percentage recovery and the Relative Standard Deviation (%RSD)[2].
Table 2: ICH Q2(R2) Method Validation Summary for 5-Bromothiazol-2(3H)-one
| Validation Parameter | ICH Q2(R2) Acceptance Criteria | Observed Results (PFP Column) | Status |
| System Suitability (%RSD) | ≤ 2.0% (n=6) | 0.45% | Pass |
| Specificity (Peak Purity) | Purity Angle < Purity Threshold | Angle: 0.12 < Threshold: 0.28 | Pass |
| Linearity (R²) | ≥ 0.999 | 0.9998 | Pass |
| Accuracy (Recovery) | 98.0% – 102.0% | 99.4% – 101.1% | Pass |
| Method Precision (%RSD) | ≤ 2.0% | 0.82% | Pass |
| Limit of Quantitation (LOQ) | Signal-to-Noise (S/N) ≥ 10 | 0.05 µg/mL (S/N = 12) | Pass |
Conclusion
Validating an HPLC method for 5-Bromothiazol-2(3H)-one requires moving beyond generic C18 screening. By leveraging the specific dipole and halogen interactions of a PFP column, and strictly controlling the tautomeric equilibrium via an acidic mobile phase (0.1% TFA), analysts can achieve baseline resolution of critical impurities. Implementing a self-validating SST protocol ensures that this method remains robust, reliable, and fully compliant with ICH Q2(R2) regulatory standards for pharmaceutical purity analysis.
References
-
[2] ICH Q2(R2) Guideline on Validation of Analytical Procedures. International Council for Harmonisation (ICH) / European Medicines Agency (EMA). Available at:[Link]
-
[3] High-Performance Liquid Chromatography (HPLC) Method Validation for Identifying and Quantifying Rebamipide in Ethosomes. PubMed Central (PMC). Available at:[Link]
Sources
Validating Computational Docking Models for 5-Bromothiazol-2(3H)-one: A Comparative Guide
As a Senior Application Scientist in structure-based drug design, I frequently encounter a critical pitfall in early-stage discovery: the misrepresentation of halogenated fragments in computational models. 5-Bromothiazol-2(3H)-one is a highly versatile heterocyclic building block, but it presents a unique biophysical challenge. The bromine atom is not merely a steric bulk; it possesses a σ -hole —a highly directional region of positive electrostatic potential on the outermost surface of the halogen, centered on the C–Br axis[1].
Standard point-charge models in legacy force fields assign a uniform negative charge to halogens. This leads to artificial electrostatic repulsion with Lewis bases (such as protein backbone carbonyls) in the binding pocket, causing standard docking engines to reject the true binding pose[2]. To ensure scientific integrity, we must utilize docking engines that explicitly account for halogen bonding and rigorously validate their predictions using self-validating experimental protocols.
This guide objectively compares the performance of leading docking alternatives for 5-Bromothiazol-2(3H)-one derivatives and provides the experimental workflows required to validate their computational outputs.
Comparative Analysis of Docking Engines
When docking 5-Bromothiazol-2(3H)-one, the chosen software must balance the hydrogen-bonding capacity of the thiazolone core with the σ -hole interactions of the bromine substituent. Below is an objective comparison of three leading docking engines.
-
AutoDock Vina (and VinaXB): Standard AutoDock Vina treats halogens as bulky hydrophobic groups, leading to poor recovery of halogen bonds. However, the modified VinaXB incorporates an empirical Halogen Bond Scoring Function (XBSF) that explicitly calculates the X···A distance and C–X···A angle, drastically improving pose accuracy for brominated ligands[1].
-
Schrödinger Glide (XP): Glide’s Extra Precision (XP) scoring function is highly optimized for complex interactions. It incorporates specific terms for halogen polarizability and hydrophobic enclosure, making it exceptionally reliable for modeling the σ -hole of 5-Bromothiazol-2(3H)-one against backbone carbonyls[2].
-
CCDC GOLD: GOLD utilizes the ChemPLP scoring function, which includes integrated linear potentials for modeling both hydrogen and halogen bonding. It is particularly adept at handling flexible receptors where the bromine atom might induce a slight conformational shift in the binding pocket[3].
Table 1: Performance Comparison for Halogenated Thiazolones
| Docking Engine | Scoring Function | Halogen Bond Handling ( σ -hole) | Pose Accuracy (RMSD < 2.0 Å) | Computational Cost | Best Use Case |
| AutoDock Vina | Empirical (Vina) | Poor (Treated as bulky hydrophobe) | Moderate (~45-50%) | Low | High-throughput preliminary screening |
| AutoDock VinaXB | Empirical (XBSF) | Excellent (Explicit distance/angle terms) | High (~75-80%) | Low | Open-source halogen optimization |
| Schrödinger Glide | Empirical (Glide XP) | High (Extra Precision explicit terms) | Very High (~80-85%) | High | Lead optimization & pose refinement |
| CCDC GOLD | Empirical (ChemPLP) | High (Polarizability & directional terms) | High (~75-80%) | Medium | Flexible receptor docking |
The Validation Workflow
Computational predictions are only hypotheses until empirically proven. The workflow below illustrates the logical relationship between computational prediction and experimental validation.
Workflow for validating 5-Bromothiazol-2(3H)-one docking models via experimental data.
Self-Validating Experimental Protocols
To establish trustworthiness, every protocol must contain internal controls that prove the causality of the results. Docking scores correlate poorly with true free energy ( ΔG ); therefore, thermodynamic and structural validation are mandatory[4].
Protocol 1: Surface Plasmon Resonance (SPR) Kinetic Validation
Objective: Validate the thermodynamic binding affinity ( KD ) and kinetics ( kon , koff ) predicted by the docking engine. Causality: While docking predicts a static energy state, SPR measures the real-time association and dissociation, revealing if the bromine σ -hole interaction provides the predicted residence time.
-
Surface Preparation: Immobilize the purified target protein onto a CM5 sensor chip via standard amine coupling (EDC/NHS chemistry) to achieve a density of ~2000 RU.
-
Reference Channel Activation (Self-Validation Step): Activate and immediately deactivate an adjacent flow cell without protein. Why? Subtracting the signal of this reference channel from the active channel eliminates bulk refractive index changes and non-specific binding artifacts, ensuring the measured KD is exclusively target-specific.
-
Analyte Injection: Inject the 5-Bromothiazol-2(3H)-one derivative across both flow cells in a multi-cycle kinetic format using a concentration series (e.g., 0.1x to 10x the computationally predicted KD ).
-
Data Fitting: Fit the double-referenced sensograms to a 1:1 Langmuir binding model to extract precise kinetic parameters.
Protocol 2: X-ray Crystallographic Pose Validation
Objective: Empirically verify the predicted σ -hole interaction geometry and calculate the Root Mean Square Deviation (RMSD) of the docked pose. Causality: Halogen bonds are highly sensitive to distance and angle. X-ray crystallography provides the exact atomic coordinates needed to confirm if the C–Br···O angle approaches the ideal 180° predicted by VinaXB or Glide XP.
-
Co-crystallization: Grow target-ligand complexes using vapor diffusion. Soak apo-crystals with a 5 mM solution of the 5-Bromothiazol-2(3H)-one derivative for 24 hours.
-
Anomalous Dispersion Data Collection (Self-Validation Step): Collect diffraction data at a synchrotron source, tuning the X-ray energy specifically to the Bromine K-edge (approx. 13.47 keV). Why? This generates an anomalous difference electron density map that unambiguously confirms the exact spatial coordinate of the bromine atom, preventing the common crystallographic error of misassigning the halogen as an ordered water molecule[4].
-
Refinement: Solve the structure using molecular replacement. Calculate the RMSD between the crystallographic ligand coordinates and the top-ranked docking pose. A valid computational model requires an RMSD of < 2.0 Å.
Data Synthesis & Decision Matrix
When integrating the data, rely on the following causality loop:
-
If RMSD < 2.0 Å but SPR KD is weak , the docking engine correctly identified the geometry but the scoring function overestimated the enthalpic contribution of the halogen bond.
-
If SPR KD is strong but RMSD > 2.0 Å , the ligand is binding in an alternative conformation (e.g., an induced-fit mechanism) that the rigid-receptor docking model failed to capture. In this case, transition from AutoDock Vina to a flexible receptor protocol in CCDC GOLD or Schrödinger Induced-Fit Docking.
By pairing advanced σ -hole aware docking engines with rigorous, self-validating experimental protocols, researchers can confidently advance 5-Bromothiazol-2(3H)-one derivatives through the lead optimization pipeline.
References
-
Koebel, M. R., et al. "AutoDock VinaXB: implementation of XBSF, new empirical halogen bond scoring function, into AutoDock Vina." Journal of Cheminformatics 8.1 (2016): 27. URL: [Link]
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Friesner, R. A., et al. "Extra Precision Glide: Docking and Scoring Incorporating a Model of Hydrophobic Enclosure for Protein−Ligand Complexes." Journal of Medicinal Chemistry 49.21 (2006): 6177-6196. URL: [Link]
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Scholfield, M. R., et al. "Underestimated Halogen Bonds Forming with Protein Backbone in Protein Data Bank." Journal of Chemical Information and Modeling 57.11 (2017): 2705-2713. URL: [Link]
-
Cross, J.B., et al. "A detailed comparison of current docking and scoring methods on systems of pharmaceutical relevance." Journal of Medicinal Chemistry 47.13 (2004): 3338-3352. URL: [Link]
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Benchmarking 5-Bromothiazol-2(3H)-one Against Standard Thiazolone Reagents: A Comparative Guide for Drug Discovery
In the landscape of medicinal chemistry and drug development, thiazolone derivatives stand out as a "privileged scaffold"—a core molecular structure with a proven affinity for a range of biological targets.[1][2][3][4] These heterocyclic compounds are integral to the development of novel therapeutics, exhibiting a wide array of pharmacological activities including anticancer, antimicrobial, and anti-inflammatory properties.[4][5] This guide provides an in-depth, objective comparison of 5-Bromothiazol-2(3H)-one with other standard thiazolone reagents, offering experimental insights to inform the strategic selection of these critical building blocks in drug discovery pipelines.
The Thiazolone Core: A Versatile Tool in Medicinal Chemistry
The thiazolidinone ring system, a key component of thiazolone derivatives, is a pharmacophore that has been extensively explored for its therapeutic potential.[2][3] Its derivatives have been successfully developed into drugs with diverse mechanisms of action. For instance, some thiazolidinones act as inhibitors of crucial enzymes like protein kinases, which are involved in cancer progression, while others can modulate the activity of nuclear receptors.[6][7] The versatility of the thiazolone scaffold lies in its synthetic tractability, allowing for the introduction of various substituents to fine-tune its biological activity and pharmacokinetic properties.[4][7]
Comparative Analysis of Thiazolone Reagents
The reactivity and biological activity of thiazolone derivatives are significantly influenced by the substituents on the thiazole ring. The introduction of a bromine atom at the 5-position, as in 5-Bromothiazol-2(3H)-one, can confer unique properties compared to other standard reagents like rhodanine.
| Feature | 5-Bromothiazol-2(3H)-one | Rhodanine (2-Thioxo-1,3-thiazolidin-4-one) | Thiazolidine-2,4-dione |
| Key Structural Difference | Bromine at C5 position | Thione group at C2 position | Carbonyl group at C2 position |
| Reactivity | The bromine atom can serve as a handle for further functionalization via cross-coupling reactions. The electron-withdrawing nature of bromine can also influence the acidity of the N-H proton and the reactivity of the C5 position.[8] | The exocyclic double bond at the C5 position in its derivatives makes it a Michael acceptor, which can lead to promiscuous binding.[9][10] The thione group can also participate in various chemical transformations.[11] | The two carbonyl groups influence the acidity of the methylene protons at the C5 position, making it a key site for Knoevenagel condensation reactions.[4] |
| Biological Activity Profile | The presence of the bromine atom can enhance lipophilicity and potentially improve cell permeability. Halogenated thiazoles have shown potent inhibitory activity against various enzymes.[12] | Rhodanine derivatives are known to exhibit a broad spectrum of biological activities, but their potential for non-specific binding is a concern for medicinal chemists.[9][13][14] | Thiazolidinediones are well-known for their role as insulin-sensitizing agents (e.g., pioglitazone, rosiglitazone) by acting as agonists of PPARγ.[6][15] |
| Synthetic Accessibility | Can be synthesized from 2-amino-5-bromothiazole through diazotization followed by hydrolysis.[16][17] | Typically synthesized from chloroacetic acid, ammonia, and carbon disulfide.[13] | Can be prepared by the condensation of chloroacetic acid with thiourea, followed by hydrolysis. |
Experimental Protocols and Mechanistic Insights
To provide a practical context for the comparison, this section outlines a general experimental workflow for evaluating the inhibitory activity of thiazolone derivatives against a target enzyme, a common application in drug discovery.
General Workflow for Enzyme Inhibition Assay
This workflow outlines the key steps in assessing the potency of thiazolone-based inhibitors.
Caption: General workflow for an enzyme inhibition assay.
Step-by-Step Protocol: Evaluating Thiazolone Derivatives as Kinase Inhibitors
This protocol provides a more detailed procedure for assessing the inhibitory potential of compounds like 5-Bromothiazol-2(3H)-one against a protein kinase.
1. Reagent Preparation:
- Kinase Buffer: Prepare a suitable buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
- Enzyme Solution: Dilute the kinase to the desired concentration in the kinase buffer.
- Substrate Solution: Prepare a solution of the peptide substrate and ATP in the kinase buffer.
- Inhibitor Stock Solutions: Prepare 10 mM stock solutions of the thiazolone derivatives in DMSO.
2. Assay Procedure:
- Perform serial dilutions of the inhibitor stock solutions in the kinase buffer.
- Add 5 µL of the diluted inhibitor solutions to the wells of a 96-well plate.
- Add 5 µL of the enzyme solution to each well and incubate for 10 minutes at room temperature to allow for inhibitor binding.
- Initiate the kinase reaction by adding 10 µL of the substrate solution to each well.
- Incubate the plate at 30°C for 60 minutes.
- Stop the reaction by adding 20 µL of a stop solution (e.g., 100 mM EDTA).
3. Detection and Data Analysis:
- Detect the product formation using an appropriate method, such as a fluorescence-based assay that measures ADP production.
- Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
- Determine the IC50 value (the concentration of inhibitor required to inhibit 50% of the enzyme activity) by fitting the data to a dose-response curve.
Causality behind Experimental Choices:
-
The choice of buffer and its components is critical for maintaining the stability and activity of the kinase.
-
The pre-incubation of the enzyme with the inhibitor allows for the establishment of binding equilibrium before the start of the reaction.
-
The use of a specific substrate and ATP concentration is important for ensuring that the assay is sensitive to inhibition.
Mechanism of Action: Targeting Key Signaling Pathways
Thiazolone derivatives often exert their biological effects by inhibiting key enzymes in cellular signaling pathways.[7] For example, many thiazole-containing compounds have been identified as potent inhibitors of protein kinases, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), which are crucial for cancer cell growth and proliferation.[5][12][18][19]
Caption: Inhibition of a receptor tyrosine kinase signaling pathway.
The 5-bromo substituent in 5-Bromothiazol-2(3H)-one can play a crucial role in its inhibitory activity. The bromine atom can form halogen bonds with the protein target, contributing to a higher binding affinity. Furthermore, its electron-withdrawing properties can modulate the electronic distribution within the thiazolone ring, potentially enhancing its interaction with the active site of the enzyme.[12]
Conclusion and Future Directions
The selection of a thiazolone reagent for drug discovery should be guided by a thorough understanding of its chemical properties, reactivity, and biological activity profile. 5-Bromothiazol-2(3H)-one presents an attractive scaffold for the development of potent and selective inhibitors due to the unique properties conferred by the bromine substituent. Its potential for further functionalization opens up avenues for the synthesis of diverse compound libraries.
Future research should focus on detailed structure-activity relationship (SAR) studies to further optimize the inhibitory activity and pharmacokinetic properties of 5-Bromothiazol-2(3H)-one derivatives. The exploration of this and other halogenated thiazolones will undoubtedly continue to enrich the arsenal of medicinal chemists in their quest for novel and effective therapeutics.
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A Comprehensive Guide to the Safe Disposal of 5-Bromothiazol-2(3H)-one
This guide provides an in-depth operational and logistical framework for the proper disposal of 5-Bromothiazol-2(3H)-one. As researchers and drug development professionals, our commitment to safety extends beyond the bench to the entire lifecycle of a chemical, including its final disposition. This document is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a culture of safety and regulatory compliance in your laboratory.
While specific safety data for 5-Bromothiazol-2(3H)-one is not extensively published, a conservative approach to handling and disposal is warranted based on the known hazards of structurally similar brominated and thiazole-containing heterocyclic compounds. The guidance herein is grounded in the foundational principles of chemical waste management established by regulatory bodies such as the U.S. Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).
Part 1: Hazard Assessment and Waste Characterization
The cornerstone of any disposal plan is a thorough understanding of the material's potential hazards. Based on data from analogous compounds like 5-Bromothiazole, the anticipated hazards are summarized below.
| Hazard Classification | Description | GHS Pictogram |
| Acute Toxicity | Harmful if swallowed, in contact with skin, or if inhaled.[1] | ❗ |
| Skin Corrosion/Irritation | Causes skin irritation.[1][2][3] | ❗ |
| Serious Eye Damage/Irritation | Causes serious eye damage or irritation.[1][2][4] | corrosive, ❗ |
| Skin Sensitization | May cause an allergic skin reaction.[1][4] | ❗ |
| Specific Target Organ Toxicity | May cause respiratory irritation.[1][4][5] | ❗ |
This data is extrapolated from structurally similar compounds and should be treated as a conservative estimate for 5-Bromothiazol-2(3H)-one.
Under the EPA's Resource Conservation and Recovery Act (RCRA), a chemical waste is considered hazardous if it is specifically listed or if it exhibits at least one of four characteristics: ignitability, corrosivity, reactivity, or toxicity. Generators of chemical waste are legally required to make this determination.[6][7]
Workflow for Waste Characterization
The following decision-making process should be followed to classify waste containing 5-Bromothiazol-2(3H)-one.
Caption: Waste Characterization Decision Workflow under RCRA.
Given the anticipated hazards, it is almost certain that waste containing 5-Bromothiazol-2(3H)-one, and any media (e.g., gloves, absorbent pads) contaminated with it, must be managed as hazardous waste.
Part 2: Operational Disposal Protocol
Safe disposal is a systematic process requiring meticulous attention to detail from the point of generation to final transport. All personnel handling hazardous waste must receive appropriate training as mandated by OSHA (29 CFR 1910.1200).[8][9]
Step 1: Personal Protective Equipment (PPE)
Based on the potential for skin, eye, and respiratory irritation, the following minimum PPE must be worn when handling 5-Bromothiazol-2(3H)-one waste.
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile rubber gloves. | To prevent skin contact and irritation.[10] Contaminated gloves must be disposed of after use.[11] |
| Eye/Face Protection | Chemical safety goggles and/or a face shield. | To protect against splashes and airborne particles, preventing serious eye damage.[11] |
| Skin/Body Protection | Laboratory coat. | To prevent contamination of personal clothing. |
| Respiratory Protection | Use only in a well-ventilated area or under a chemical fume hood. | To minimize inhalation of dust or vapors, which may cause respiratory irritation.[5] |
Step 2: Waste Segregation and Containment
Proper segregation is critical to prevent dangerous chemical reactions.
-
Designate a Waste Stream: Establish a dedicated hazardous waste stream for 5-Bromothiazol-2(3H)-one and materials contaminated with it.
-
Avoid Commingling: Do not mix this waste with other chemical waste streams unless compatibility has been confirmed. It is incompatible with strong oxidizing agents, strong acids, and bases.[3][4]
-
Select Appropriate Containers: Use a chemically resistant, sealable container (e.g., high-density polyethylene - HDPE) that is in good condition and compatible with the waste. The container must be kept closed unless waste is actively being added.
-
Container Labeling: Immediately label the waste container. The label must include:
-
The words "HAZARDOUS WASTE "
-
The full chemical name: "5-Bromothiazol-2(3H)-one "
-
The specific hazard characteristics (e.g., "Toxic," "Irritant")
-
The date on which waste was first added to the container (accumulation start date)
-
The name and contact information of the generating laboratory/researcher
-
Step 3: Spill Management and Emergency Preparedness
All laboratories must have a written emergency response plan.[8][9] In the event of a spill of 5-Bromothiazol-2(3H)-one:
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.
-
Control and Ventilate: Ensure the area is well-ventilated. Remove all sources of ignition.[4]
-
Utilize PPE: Don the appropriate PPE as outlined in Step 1 before attempting cleanup.
-
Contain and Absorb: For solid spills, sweep up the material and place it into the designated hazardous waste container.[5] For solutions, use an inert absorbent material (e.g., vermiculite, dry sand) to soak up the spill, then collect the contaminated absorbent into the waste container.[4][11] Do not allow the product to enter drains or sewer systems.[11][12]
-
Decontaminate: Clean the spill area with soap and water, collecting the cleaning materials as hazardous waste.
-
Report: Report the incident according to your institution's environmental health and safety (EHS) protocols.
Step 4: Final Disposal
The ultimate disposal of hazardous waste is a highly regulated process that ensures protection of human health and the environment.
-
Accumulation Time Limits: Be aware of your facility's generator status (e.g., Very Small, Small, or Large Quantity Generator), as this dictates the maximum amount of time waste can be stored on-site before it must be transported for disposal.[6]
-
Use a Licensed Transporter: Hazardous waste must be disposed of through a licensed and approved waste disposal facility.[13] Your institution's EHS department will manage this process.
-
Manifest Tracking: For Small and Large Quantity Generators, a hazardous waste manifest will be used to track the waste from your facility ("cradle") to its final destination ("grave"), ensuring a complete and compliant disposal cycle.[7]
By adhering to these scientifically-grounded and regulation-compliant procedures, you ensure the safe and responsible disposal of 5-Bromothiazol-2(3H)-one, upholding your commitment to laboratory safety and environmental stewardship.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
